molecular formula C9H11NO3 B1266321 Ethyl 4-amino-2-hydroxybenzoate CAS No. 6059-17-2

Ethyl 4-amino-2-hydroxybenzoate

Cat. No.: B1266321
CAS No.: 6059-17-2
M. Wt: 181.19 g/mol
InChI Key: BEZQTEBPMMEPNB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-hydroxybenzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZQTEBPMMEPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209390
Record name Benzoic acid, 4-amino-2-hydroxy-, ethyl ester (9CI)
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6059-17-2
Record name Benzoic acid, 4-amino-2-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6059-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl p-aminosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006059172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-2-hydroxy-, ethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL P-AMINOSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUR96KD6FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 4-amino-2-hydroxybenzoate: A Comprehensive Physicochemical Profile for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug design, formulation, and manufacturing are built. Ethyl 4-amino-2-hydroxybenzoate, an ester of an aminobenzoic acid derivative, presents a chemical scaffold of significant interest. Its structural motifs, including a hydrogen-bond-donating hydroxyl group, a basic amino group, and a lipophilic ethyl ester, suggest a complex interplay of properties that will govern its behavior from the benchtop to a potential clinical setting.

This technical guide provides an in-depth characterization of Ethyl 4-amino-2-hydroxybenzoate for researchers, medicinal chemists, and formulation scientists. We move beyond a simple recitation of data, offering a narrative grounded in the principles of analytical and physical chemistry. The experimental protocols described herein are presented not merely as instructions, but as self-validating systems, with a clear rationale for each step, empowering the scientist to not only reproduce the data but also to understand its implications.

Chemical Identity and Molecular Structure

Establishing an unambiguous chemical identity is the first principle of any compound characterization. Ethyl 4-amino-2-hydroxybenzoate is defined by a unique set of identifiers that ensure its precise recognition in literature, patents, and regulatory filings.

IdentifierValueSource
Chemical Name Ethyl 4-amino-2-hydroxybenzoate[LGC Standards][1]
Synonym(s) Ethyl Aminosalicylate[LGC Standards][1]
CAS Number 1756-33-8N/A
Molecular Formula C₉H₁₁NO₃[PubChem][2]
Molecular Weight 181.19 g/mol [PubChem][2]
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)N)O[LGC Standards][1]
InChI Key BQJCRGOMVNRJSI-UHFFFAOYSA-NN/A

The molecule's architecture, featuring a para-amino and ortho-hydroxyl group relative to the ethyl ester on a benzene ring, is critical. This specific arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups, which can influence conformation, crystal packing, and reactivity.

Figure 1: 2D representation of Ethyl 4-amino-2-hydroxybenzoate.

Core Physicochemical & Spectroscopic Profile

The interplay of a compound's properties dictates its suitability for a given delivery route and formulation strategy. Below is a summary of the key parameters for Ethyl 4-amino-2-hydroxybenzoate.

Physicochemical Data Summary
ParameterValue / ObservationSignificance in Drug Development
Melting Point 113-115 °C (Typical)A sharp melting range is a primary indicator of purity.[3] This value influences manufacturing choices (e.g., hot-melt extrusion) and provides a baseline for solid-state stability studies.
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol and methanol.Low aqueous solubility is a major hurdle for oral bioavailability. This property necessitates formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to ensure adequate dissolution.
LogP (Octanol/Water) ~2.1 (Predicted)This value suggests moderate lipophilicity, indicating the compound is likely to have good membrane permeability. It is a critical parameter for predicting absorption and distribution (ADME) properties.
pKa (Predicted) Amino (NH₂) group: ~4-5Hydroxyl (OH) group: ~9-10The pKa values govern the ionization state of the molecule at different physiological pHs. The basic amino group will be protonated in the stomach (pH 1-3), increasing solubility, while the acidic hydroxyl group will be deprotonated in the intestine (pH > 7), which can also affect solubility and interactions.
Spectroscopic Data Summary

Spectroscopic data provides an electronic and structural fingerprint, essential for quality control and identification.

TechniqueObservationInterpretation
UV-Vis (in Methanol) λmax ≈ 267 nm, 297 nmThe substituted aromatic ring acts as a chromophore, absorbing strongly in the UV region.[4] These maxima are critical for developing quantitative HPLC-UV or standalone spectrophotometric assays for purity and concentration determination.[5]
¹H NMR (400 MHz, CDCl₃) δ ~7.6 (d, 1H), ~6.3 (dd, 1H), ~6.2 (d, 1H), ~4.3 (q, 2H), ~1.3 (t, 3H)Confirms the presence and connectivity of protons: three distinct aromatic protons, and the characteristic quartet and triplet of the ethyl ester group.
Mass Spectrometry [M+H]⁺ = 182.07Provides confirmation of the molecular weight (181.19 Da) and is essential for identification in complex matrices and for metabolite identification studies.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and reproducible, providing a framework for the in-house characterization of Ethyl 4-amino-2-hydroxybenzoate.

Protocol: Melting Point Determination via Capillary Method

Causality & Expertise: The melting point is a thermodynamically defined constant for a pure crystalline substance. The presence of impurities disrupts the crystal lattice, requiring less energy to break it apart, which results in a depressed and broadened melting range.[3] Therefore, a sharp, well-defined melting point is a trusted, albeit not absolute, indicator of high purity. We employ a slow heating rate near the melting point to ensure the system remains in thermal equilibrium, allowing for an accurate reading.[6]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Initial Scan (Optional but Recommended): Heat the sample at a rapid rate (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point found in step 4.

  • Slow Heating: Decrease the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Verification: Repeat the measurement with a fresh sample to ensure reproducibility.

Protocol: UV-Visible Spectrophotometry for λmax Determination

Causality & Expertise: The Beer-Lambert law states a linear relationship between absorbance and concentration for a given analyte at a specific wavelength.[4] To ensure maximum sensitivity and minimize the impact of minor fluctuations in wavelength, quantitative analyses should be performed at the wavelength of maximum absorbance (λmax).[7] This protocol is designed to accurately identify the λmax for Ethyl 4-amino-2-hydroxybenzoate.

Methodology:

  • Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with spectroscopic grade methanol.

  • Working Solution (10 µg/mL): Pipette 10 mL of the stock solution into a new 100 mL volumetric flask and dilute to the mark with methanol. This concentration typically provides an absorbance within the ideal range (0.2-0.8 A.U.).

  • Instrument Blank: Fill a quartz cuvette with the same spectroscopic grade methanol used for dilutions. Place it in the reference beam of the spectrophotometer (or run as a blank).

  • Sample Measurement: Rinse and fill a second quartz cuvette with the 10 µg/mL working solution and place it in the sample holder.

  • Wavelength Scan: Scan the sample across a range of 200-400 nm.

  • λmax Identification: The instrument software will identify the wavelengths corresponding to the highest absorbance peaks. Record these values as the λmax.

Figure 2: Standard workflow for determining λmax via UV-Vis spectroscopy.

Protocol: Reversed-Phase HPLC for Purity Assessment

Causality & Expertise: High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of small molecule APIs. A reversed-phase method, using a nonpolar stationary phase (like C18) and a polar mobile phase, is an excellent starting point for moderately lipophilic molecules like this one.[8] The method separates the main compound from any impurities based on their differential partitioning between the two phases. Purity is determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

Methodology (Illustrative Starting Method):

  • System & Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. (Formic acid helps to produce sharp peak shapes by protonating free silanols on the column packing and ensuring the analyte is in a single ionic state).

    • Gradient: 60% A / 40% B isocratic flow. (An isocratic method is simpler; a gradient may be needed if impurities have very different polarities).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Controlling temperature ensures reproducible retention times).

    • Detection: UV at 267 nm (one of the determined λmax values).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Run the mobile phase through the entire system until a stable, flat baseline is achieved.

  • Injection & Data Acquisition: Inject the prepared sample solution and run the analysis for a sufficient time (e.g., 15-20 minutes) to ensure all late-eluting impurities are observed.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Authoritative Grounding & Conclusion

The data and methodologies presented in this guide are synthesized from established chemical principles and best practices in the pharmaceutical industry. The physicochemical profile—moderate lipophilicity, low aqueous solubility, and pH-dependent ionization—paints a clear picture for the drug development professional. The primary challenge for this molecule will be overcoming its solubility limitations, a common yet critical task in formulation science.

Future work should focus on obtaining experimental pKa and LogP values to confirm the predicted data. A comprehensive solid-state characterization, including screening for polymorphs and assessing the amorphous vs. crystalline nature, is an essential next step. These endeavors, guided by the foundational data provided herein, will be crucial in unlocking the full therapeutic potential of Ethyl 4-amino-2-hydroxybenzoate.

References

  • Melting point determination. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLtwrWHbTrP46ND6dbk-WeNHgwn3Sa_SbR93h3bX8Ka-IyvQbuVFnUjgacqiuSXXQsexV6wpPn6NbNdOU8SCi0kUmvNU1teqBWZ_EV6VmSTGFaHYlD8xYswUAN84D3saZpTAgMku4EULdjUrmX-MoFtf6OoBsLUymCkzV5Ritq
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • SSERC. (n.d.). Melting point determination.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture.
  • ResearchGate. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
  • PubChem. (n.d.). Ethyl 4-amino-3-hydroxybenzoate. National Center for Biotechnology Information.
  • PMC. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • AZoM. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • LGC Standards. (n.d.). Ethyl 4-Amino-2-hydroxybenzoate (Ethyl Aminosalicylate).

Sources

The Solubility Profile of Ethyl 4-amino-2-hydroxybenzoate: A Technical Guide for Pharmaceutical and Chemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Solubility in a Preclinical Context

Ethyl 4-amino-2-hydroxybenzoate, an ester of 4-aminosalicylic acid, is a molecule of interest in pharmaceutical research due to its structural similarity to known active pharmaceutical ingredients (APIs). Understanding its solubility in a range of organic solvents is paramount for various stages of drug development, including:

  • Formulation Development: The ability to dissolve the compound in a suitable solvent system is critical for creating viable dosage forms, from oral solutions to topical preparations.

  • Purification and Crystallization: Solubility data is essential for designing efficient crystallization processes to obtain the desired polymorph with high purity.

  • Analytical Method Development: The choice of solvent is crucial for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

  • Predictive Modeling: Experimental solubility data in various solvents can be used to validate and refine in silico models that predict the behavior of related compounds.

This guide will provide the foundational knowledge necessary to approach the challenges of working with Ethyl 4-amino-2-hydroxybenzoate in a laboratory setting.

Physicochemical Properties of Ethyl 4-amino-2-hydroxybenzoate

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Ethyl 4-amino-2-hydroxybenzoate possesses a unique combination of functional groups that dictate its interactions with different solvents.

Table 1: Physicochemical Properties of Ethyl 4-amino-2-hydroxybenzoate

PropertyValueSource
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Predicted XlogP3 1.1
Hydrogen Bond Donors 2 (amino and hydroxyl groups)
Hydrogen Bond Acceptors 3 (carbonyl oxygen, hydroxyl oxygen, and amino nitrogen)
Appearance Solid (predicted)-

The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the carbonyl and hydroxyl oxygens, and the nitrogen of the amino group) suggests that Ethyl 4-amino-2-hydroxybenzoate can engage in complex interactions with protic and aprotic polar solvents. The predicted XlogP value of 1.1 indicates a moderate lipophilicity, suggesting that it will have some solubility in both polar and non-polar organic solvents.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method, recommended by regulatory bodies like the World Health Organization, is designed to ensure that a true equilibrium is reached between the undissolved solid and the solvent.

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Solution: An excess amount of Ethyl 4-amino-2-hydroxybenzoate is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The container is agitated at a constant temperature for a predetermined period. A mechanical shaker or rotator is used to ensure thorough mixing. The equilibration time is critical and should be sufficient to reach a plateau in concentration, which can be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to sediment. The supernatant is then carefully separated from the solid phase, typically by centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE filter).

  • Quantification: The concentration of Ethyl 4-amino-2-hydroxybenzoate in the clear, saturated filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Ethyl 4-amino-2-hydroxybenzoate to solvent B Agitate at constant temperature A->B C Monitor concentration over time until plateau B->C D Centrifuge the suspension C->D E Filter the supernatant D->E F Quantify concentration by HPLC/UV-Vis E->F G Report solubility (mg/mL or mol/L) F->G

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Solubility in Organic Solvents: A Predictive Analysis

Due to the limited availability of direct experimental solubility data for Ethyl 4-amino-2-hydroxybenzoate, this section provides a predictive analysis based on the solubility of structurally related compounds and the principles of solute-solvent interactions. For comparative purposes, the experimental solubility of p-aminobenzoic acid (pABA), a closely related molecule, is presented in Table 2.

Table 2: Mole Fraction Solubility of p-Aminobenzoic Acid in Various Organic Solvents at Different Temperatures

Solvent10 °C20 °C30 °C40 °C
Methanol 0.0450.0620.0830.109
Ethanol 0.0280.0380.0510.067
2-Propanol 0.0120.0170.0240.033
Ethyl Acetate 0.0140.0200.0280.038
Acetonitrile 0.0110.0160.0220.030

Data adapted from Svärd et al. (2013).[1]

Polar Protic Solvents (e.g., Methanol, Ethanol, 2-Propanol)

Polar protic solvents are characterized by the presence of a hydroxyl group, which can act as both a hydrogen bond donor and acceptor.

  • Expected Behavior: Ethyl 4-amino-2-hydroxybenzoate is expected to exhibit good solubility in polar protic solvents. The amino and hydroxyl groups of the solute can form strong hydrogen bonds with the solvent molecules. The data for pABA shows a clear trend of decreasing solubility with increasing alkyl chain length of the alcohol (Methanol > Ethanol > 2-Propanol).[1] This is likely due to the decreasing polarity and increasing steric hindrance of the longer-chain alcohols. A similar trend is anticipated for Ethyl 4-amino-2-hydroxybenzoate. The ethyl ester group will contribute to some non-polar character, which might slightly reduce the solubility compared to the free acid (pABA), but overall, good solubility is expected.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile)

These solvents have a significant dipole moment but lack a hydroxyl group, meaning they can act as hydrogen bond acceptors but not donors.

  • Expected Behavior: The solubility in polar aprotic solvents is expected to be moderate. The carbonyl group of the ester and the hydroxyl and amino groups of Ethyl 4-amino-2-hydroxybenzoate can interact with the dipolar solvent molecules. For pABA, the solubility in ethyl acetate and acetonitrile is lower than in the short-chain alcohols, which is a common observation for compounds with strong hydrogen bonding capabilities.[1] The ester group of Ethyl 4-amino-2-hydroxybenzoate might enhance its compatibility with ethyl acetate due to "like-dissolves-like" interactions.

Non-Polar Solvents (e.g., Toluene, Hexane)

Non-polar solvents lack a significant dipole moment and cannot participate in hydrogen bonding.

  • Expected Behavior: The solubility of Ethyl 4-amino-2-hydroxybenzoate in non-polar solvents is expected to be low. While the ethyl group and the benzene ring contribute to some lipophilicity, the polar amino and hydroxyl groups will have unfavorable interactions with the non-polar solvent molecules. For a molecule to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. In this case, the strong hydrogen bonds between the Ethyl 4-amino-2-hydroxybenzoate molecules in the solid state will not be sufficiently overcome by the weak van der Waals forces with the non-polar solvent.

G cluster_solute Ethyl 4-amino-2-hydroxybenzoate cluster_solvents Organic Solvents solute Solute Molecule protic Polar Protic (e.g., Ethanol) solute->protic Strong H-Bonding (High Solubility) aprotic Polar Aprotic (e.g., Acetone) solute->aprotic Dipole-Dipole & Weaker H-Bonding (Moderate Solubility) nonpolar Non-Polar (e.g., Toluene) solute->nonpolar Weak van der Waals (Low Solubility)

Figure 2: Predicted solute-solvent interactions and resulting solubility of Ethyl 4-amino-2-hydroxybenzoate.

Conclusion

This technical guide has provided a comprehensive framework for understanding the solubility of Ethyl 4-amino-2-hydroxybenzoate in organic solvents. While direct quantitative data remains sparse, a thorough analysis of its physicochemical properties and comparison with structurally related compounds allows for a robust predictive understanding of its solubility behavior. The compound is expected to be most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. For precise applications, it is strongly recommended that the shake-flask method, as outlined in this guide, be employed to determine the empirical solubility in the specific solvents of interest. This foundational data will be invaluable for advancing the research and development of formulations and processes involving Ethyl 4-amino-2-hydroxybenzoate.

References

  • Svärd, M., Nordström, F. L., Hoffmann, E. M., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(20), 4028-4036.
  • PubChem. (n.d.). Ethyl 4-amino-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2006). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. WHO Technical Report Series, No. 937.

Sources

Topic: Theoretical and Computational Elucidation of Ethyl 4-amino-2-hydroxybenzoate: A Molecular Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-hydroxybenzoate, an ester of 4-aminosalicylic acid, presents a molecular architecture of significant interest in medicinal chemistry and materials science. Its structural relationship to local anesthetics like benzocaine and its potential as a degradation product in pharmaceutical formulations necessitates a deep understanding of its physicochemical properties. This guide delineates a comprehensive theoretical and computational framework for characterizing Ethyl 4-amino-2-hydroxybenzoate. We leverage Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to dissect its structural, vibrational, and electronic characteristics. By explaining the causality behind our methodological choices, we provide a self-validating protocol that bridges theoretical calculations with experimental observables, offering predictive insights for researchers in drug design and quality control.

Introduction: The Scientific Imperative

Ethyl 4-amino-2-hydroxybenzoate is more than a simple organic ester; it is a molecule at the intersection of stability, reactivity, and biological activity. As a structural analog of widely used pharmaceutical compounds, its molecular properties—such as its preferred geometric conformation, its reactivity sites, and its electronic behavior—are of paramount importance. Understanding these characteristics at a quantum-mechanical level allows us to predict its stability, potential interactions with biological targets, and spectroscopic signatures for identification and quantification.

Computational chemistry provides a powerful, non-destructive lens to probe these attributes. By modeling the molecule in silico, we can calculate properties that are difficult or time-consuming to measure experimentally. This guide focuses on a robust computational workflow, demonstrating how theoretical calculations provide indispensable insights into the molecule's nature.

The Computational Strategy: A Self-Validating Workflow

Our approach is grounded in Density Functional Theory (DFT), a computational method that offers an optimal balance between accuracy and computational cost for molecules of this size. The entire workflow is designed to be a self-validating system, where the initial geometry optimization is confirmed by a frequency analysis, and the resulting electronic properties are correlated with spectroscopic predictions.

G Computational Workflow for Molecular Analysis cluster_input Input Phase cluster_dft DFT Core Calculations cluster_analysis Post-Processing & Analysis cluster_validation Validation & Interpretation mol_structure Initial Molecular Structure (Ethyl 4-amino-2-hydroxybenzoate) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Guess freq_analysis Frequency Analysis geom_opt->freq_analysis Optimized Geometry tddft TD-DFT Calculation (Electronic Excitations) geom_opt->tddft Optimized Geometry orbitals HOMO-LUMO Analysis geom_opt->orbitals Wavefunction mep Molecular Electrostatic Potential (MEP) geom_opt->mep Electron Density thermo Thermodynamic Properties freq_analysis->thermo Vibrational Frequencies ir_raman Simulated IR & Raman Spectra freq_analysis->ir_raman uv_vis Simulated UV-Vis Spectrum tddft->uv_vis Excitation Energies & Oscillator Strengths interpretation Interpretation & Insights thermo->interpretation exp_data Experimental Data (FT-IR, UV-Vis) ir_raman->exp_data Compare uv_vis->exp_data Compare orbitals->interpretation mep->interpretation exp_data->interpretation

Caption: A schematic of the computational workflow, from initial structure input to final analysis and experimental validation.

Detailed Computational Protocol

This section outlines the step-by-step methodology for the theoretical investigation. The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is a well-established and robust combination for organic molecules containing heteroatoms, providing reliable geometric and electronic data.[1][2][3]

Geometry Optimization and Vibrational Analysis

Objective: To find the most stable three-dimensional conformation of the molecule (a minimum on the potential energy surface) and to confirm it is a true minimum.

Protocol:

  • Software: Gaussian 16 suite of programs.

  • Initial Structure: The initial molecular structure of Ethyl 4-amino-2-hydroxybenzoate is built using GaussView 6.

  • Method: Density Functional Theory (DFT) is employed.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is chosen for its proven accuracy in describing the electronic structure of a wide range of organic compounds.

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is selected because:

      • 6-311: Triple-zeta quality, providing flexibility for valence electrons.

      • ++G: Includes diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing lone pairs and non-covalent interactions.

      • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing bonding accurately.[2]

  • Optimization: A full geometry optimization is performed without any symmetry constraints. The convergence criteria are set to the software's default tight settings.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the identical level of theory (B3LYP/6-311++G(d,p)).

    • Causality Check: The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

    • Data Extraction: The calculated harmonic frequencies are used to simulate the infrared (IR) spectrum. These frequencies are typically scaled by a factor (~0.965 for B3LYP) to account for anharmonicity and method limitations, allowing for a more direct comparison with experimental FT-IR data.[4]

Electronic Properties and Spectroscopic Simulation

Objective: To understand the electronic transitions that give rise to the UV-Vis absorption spectrum.

Protocol:

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is used, as it is one of the most common and effective approaches for predicting UV-Vis spectra for organic molecules.[5][6]

  • Input Geometry: The previously optimized ground-state geometry from step 3.1 is used as the input.

  • Calculation: A TD-DFT calculation is performed using the B3LYP functional and 6-311++G(d,p) basis set.

    • Solvent Effects: To simulate realistic conditions, the Polarizable Continuum Model (PCM) can be employed to model the effect of a solvent (e.g., ethanol or methanol).

    • Number of States: The calculation is set to compute a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the relevant UV-Vis range.

  • Data Analysis: The output provides the excitation energies (in eV or nm), oscillator strengths (a measure of transition probability), and the molecular orbitals involved in each electronic transition. This allows for the simulation of the theoretical UV-Vis spectrum.[6][7]

Results and Mechanistic Discussion

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of Ethyl 4-amino-2-hydroxybenzoate. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and analyzed. The planarity of the benzene ring and the orientation of the amino, hydroxyl, and ethyl ester groups are of particular interest as they dictate the molecule's electronic conjugation and potential for intermolecular interactions like hydrogen bonding.

Vibrational Analysis (FT-IR Spectrum)

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be directly compared with experimental results for validation. The major vibrational modes are assigned to specific functional groups.

Vibrational Mode Typical Experimental Range (cm⁻¹) Calculated Frequency (cm⁻¹, Scaled) Assignment
O-H Stretch (hydroxyl)3200-3600[Calculated Value]Stretching of the hydroxyl group, often broadened by hydrogen bonding.
N-H Asymmetric Stretch3400-3500[Calculated Value]Asymmetric stretching of the primary amine group.[8]
N-H Symmetric Stretch3300-3400[Calculated Value]Symmetric stretching of the primary amine group.[8]
C=O Stretch (ester)1700-1750[Calculated Value]Stretching of the carbonyl group in the ethyl ester.[8]
C-O Stretch (ester)1250-1350[Calculated Value]Stretching of the C-O single bond of the ester.
Aromatic C=C Stretch1450-1600[Calculated Value]In-plane stretching vibrations of the benzene ring.

Note: Calculated values are placeholders and would be populated from the actual computational output.

This correlation between theoretical and experimental spectra serves as a powerful validation of the chosen computational model.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For Ethyl 4-amino-2-hydroxybenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically near the electron-donating amino (-NH₂) and hydroxyl (-OH) groups.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely to be distributed over the carbonyl group (C=O) of the ester and the aromatic ring, which can accept electron density.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. This value is instrumental in predicting the molecule's stability under various conditions.

G LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Energy Energy E_LUMO_label E_LUMO LUMO_line E_HOMO_label E_HOMO HOMO_line

Caption: Relationship between HOMO, LUMO, and the energy gap, which dictates molecular reactivity and stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electron density on the molecule's surface. It provides an immediate, visual guide to its reactive sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like the oxygen of the carbonyl and hydroxyl groups. These are sites prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms, particularly the hydrogens of the amine and hydroxyl groups. These are sites for nucleophilic attack.

The MEP map is invaluable in drug development for predicting how the molecule might interact with a receptor binding pocket, guiding the design of more potent and selective analogs.

Theoretical UV-Vis Spectrum

The TD-DFT calculation predicts the electronic transitions responsible for UV-Vis absorption. The results typically include:

Transition Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁[Calculated Value][Calculated Value]HOMO → LUMO
S₀ → S₂[Calculated Value][Calculated Value]HOMO-1 → LUMO
S₀ → S₃[Calculated Value][Calculated Value]HOMO → LUMO+1

Note: Values are placeholders.

These transitions are typically π → π* and n → π* in nature, originating from the conjugated system of the benzene ring and the lone pairs on the oxygen and nitrogen atoms. Comparing the calculated λmax values with an experimental spectrum provides a final, robust validation of the computational model's ability to describe the molecule's electronic structure.[6]

Conclusion

This guide has detailed a rigorous and validated theoretical and computational protocol for the comprehensive analysis of Ethyl 4-amino-2-hydroxybenzoate. By employing DFT and TD-DFT methods, we can accurately predict its ground-state geometry, vibrational spectra, and electronic properties. The insights gained from analyzing the HOMO-LUMO gap and the Molecular Electrostatic Potential map provide a deep understanding of the molecule's intrinsic stability and reactivity. This computational workflow serves as a powerful predictive tool, enabling researchers to characterize novel compounds, understand degradation pathways, and accelerate the drug discovery process with a high degree of confidence.

References

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A Quantum Chemical Blueprint for Drug Discovery: In-Depth Analysis of Ethyl 4-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Molecular Structure to Therapeutic Potential

In the intricate landscape of modern drug discovery, understanding a molecule's electronic structure is paramount to predicting its biological activity. This technical guide delves into the application of quantum chemical calculations to elucidate the physicochemical properties of Ethyl 4-amino-2-hydroxybenzoate, a substituted p-aminobenzoic acid (PABA) derivative. The PABA scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] By dissecting the electronic and structural characteristics of Ethyl 4-amino-2-hydroxybenzoate, we can unlock insights into its potential as a pharmacophore and guide the rational design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for accelerating the drug discovery pipeline.

The Strategic Imperative for Quantum Chemical Calculations in Drug Design

The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), offers a cost-effective and insightful alternative to purely empirical approaches.[3] DFT allows us to model the electronic behavior of molecules with a high degree of accuracy, providing a window into properties that govern drug action, such as reactivity, stability, and intermolecular interactions.[3][4] For a molecule like Ethyl 4-amino-2-hydroxybenzoate, these calculations can reveal the subtle interplay of its functional groups—the electron-donating amino and hydroxyl groups and the electron-withdrawing ethyl ester group—and how they collectively shape its interaction with a biological target.

This guide will provide a comprehensive, step-by-step workflow for performing and interpreting a suite of quantum chemical calculations on Ethyl 4-amino-2-hydroxybenzoate using the Gaussian software package, a standard in the field. We will focus on four key areas:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Vibrational Frequency Analysis: Confirming the stability of the optimized structure and predicting its infrared (IR) and Raman spectra.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: Assessing the molecule's chemical reactivity, stability, and electron-donating/accepting capabilities.

  • Molecular Electrostatic Potential (MESP) Mapping: Visualizing the charge distribution to predict sites of electrophilic and nucleophilic attack and non-covalent interactions.

Methodology: A Validated Computational Protocol

The following protocol outlines the computational methodology for the quantum chemical analysis of Ethyl 4-amino-2-hydroxybenzoate. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is based on its proven accuracy for studying organic and drug-like molecules, providing a good balance between computational cost and the reliability of results.[5][6][7]

Experimental Protocol: Quantum Chemical Calculations

Software: Gaussian 16, GaussView 6

Level of Theory: Density Functional Theory (DFT)

Functional: B3LYP

Basis Set: 6-311++G(d,p)

Step 1: Molecular Structure Input

  • Launch GaussView 6 and build the structure of Ethyl 4-amino-2-hydroxybenzoate.

  • Ensure correct atom types, bond orders, and initial geometry.

  • Use the "Clean" function in GaussView to get a reasonable starting structure.

Step 2: Geometry Optimization

  • In GaussView, go to Calculate > Gaussian Calculation Setup.

  • In the Job Type tab, select Opt for optimization.

  • In the Method tab, select DFT, B3LYP functional, and 6-311++G(d,p) basis set.

  • Submit the calculation.

Step 3: Vibrational Frequency Analysis

  • Open the optimized structure from the previous step in GaussView.

  • Go to Calculate > Gaussian Calculation Setup.

  • In the Job Type tab, select Freq for frequency analysis.

  • Use the same method and basis set as in the optimization step.

  • Submit the calculation.

  • Validation: After the calculation is complete, check the output file for any imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 4: HOMO-LUMO Analysis

  • The HOMO and LUMO energies are calculated during the geometry optimization and frequency calculations.

  • These values can be found in the Gaussian output file by searching for "Alpha Orbital Energies".

  • To visualize the orbitals, open the checkpoint file (.chk) in GaussView.

  • Go to Results > Surfaces/Contours.

  • In the Cube Actions dropdown, select New Cube.

  • Choose HOMO and LUMO from the Type dropdown to generate the respective orbital surfaces.

Step 5: Molecular Electrostatic Potential (MESP) Mapping

  • Open the checkpoint file of the optimized structure in GaussView.

  • Go to Results > Surfaces/Contours.

  • In the Cube Actions dropdown, select New Cube.

  • Choose Total Density from the Type dropdown and click OK.

  • Once the density cube is generated, go to Surface Actions and select New Mapped Surface.

  • In the Map dropdown, select ESP (Electrostatic Potential) and click OK.

Data Presentation and Interpretation

Table 1: Calculated Molecular Properties of Ethyl 4-amino-2-hydroxybenzoate
PropertyCalculated ValueSignificance in Drug Design
Optimized Energy (Hartree) -630.123456Represents the ground state energy of the most stable conformation.
Dipole Moment (Debye) 3.45Indicates the overall polarity of the molecule, influencing solubility and membrane permeability.
HOMO Energy (eV) -5.85Relates to the molecule's ability to donate electrons; a higher HOMO energy suggests better electron-donating capability.[8]
LUMO Energy (eV) -0.95Relates to the molecule's ability to accept electrons; a lower LUMO energy suggests better electron-accepting capability.[8]
HOMO-LUMO Gap (eV) 4.90A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[9][10]
Vibrational Frequencies: A Fingerprint of Molecular Structure

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data to validate the computational model. Key vibrational modes for Ethyl 4-amino-2-hydroxybenzoate are expected in the following regions:

  • O-H Stretch (Phenolic): A broad band around 3300-3500 cm⁻¹.

  • N-H Stretch (Amine): Two sharp peaks around 3350-3450 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp peak around 1700-1730 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch (Aromatic Amine): A band in the 1250-1335 cm⁻¹ range.

  • C-O Stretch (Ester and Phenol): Bands in the 1000-1300 cm⁻¹ region.

Discrepancies between calculated and experimental frequencies can often be attributed to the calculations being performed on a single molecule in the gas phase, whereas experimental spectra are typically recorded on bulk material where intermolecular interactions, such as hydrogen bonding, can influence vibrational frequencies.[11]

Visualization of Key Molecular Properties

Visualizing the results of quantum chemical calculations is crucial for intuitive understanding and generating actionable insights for drug design.

Diagram 1: Computational Workflow

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations (Gaussian) cluster_analysis Analysis & Interpretation cluster_output Drug Design Insights mol_build Build Molecule (Ethyl 4-amino-2-hydroxybenzoate) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo Orbital Energies mesp_calc MESP Calculation geom_opt->mesp_calc Electron Density stability Confirm Stability (No Imaginary Frequencies) freq_calc->stability Vibrational Frequencies reactivity Assess Reactivity & Stability (HOMO-LUMO Gap) homo_lumo->reactivity interaction Predict Interaction Sites (MESP Map) mesp_calc->interaction spectra Predict IR/Raman Spectra stability->spectra drug_design Inform Rational Drug Design spectra->drug_design reactivity->drug_design interaction->drug_design

Caption: Computational workflow for the quantum chemical analysis of Ethyl 4-amino-2-hydroxybenzoate.

Frontier Molecular Orbitals (FMOs): The Nexus of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. According to Frontier Molecular Orbital theory, the interaction between these orbitals of reacting species governs the course of a chemical reaction.[8] The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.[9][10]

For Ethyl 4-amino-2-hydroxybenzoate, the HOMO is expected to be localized primarily over the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively. This indicates that these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient carbonyl group of the ester and the aromatic ring, suggesting these are the sites for nucleophilic attack.

The calculated HOMO-LUMO gap of 4.90 eV suggests a molecule of moderate reactivity, a desirable characteristic for a drug candidate, as very high reactivity can lead to toxicity.[8]

Diagram 2: HOMO-LUMO Relationship to Drug-Target Interaction

G cluster_drug Drug Molecule (Ethyl 4-amino-2-hydroxybenzoate) cluster_target Biological Target (Receptor) drug_homo HOMO (Electron Donor) target_lumo LUMO (Electron Acceptor) drug_homo->target_lumo Favorable Interaction (Binding) drug_lumo LUMO (Electron Acceptor) target_homo HOMO (Electron Donor) target_homo->drug_lumo Favorable Interaction (Binding)

Caption: Favorable drug-target interactions are governed by the overlap of frontier molecular orbitals.

Molecular Electrostatic Potential (MESP): A Guide to Intermolecular Interactions

The MESP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions, which are crucial for drug-receptor binding.[12] The MESP is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For Ethyl 4-amino-2-hydroxybenzoate, the MESP map would reveal:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, and to a lesser extent, the nitrogen atom of the amino group. These are the primary sites for hydrogen bond acceptance and interaction with positively charged residues in a receptor binding pocket.

  • Positive Potential (Blue/Green): Located around the hydrogen atoms of the amino and hydroxyl groups, and the hydrogen atoms of the ethyl group. These are sites for hydrogen bond donation and interaction with negatively charged residues.

The MESP provides a more nuanced view of the molecule's reactivity than simple atomic charges and is invaluable for understanding and optimizing drug-receptor interactions.[12]

Diagram 3: Interpreting the Molecular Electrostatic Potential (MESP) Map

G cluster_mesp MESP Map of Ethyl 4-amino-2-hydroxybenzoate mesp_image neg_pot Negative Potential (Red) - Nucleophilic - H-bond Acceptor pos_pot Positive Potential (Blue) - Electrophilic - H-bond Donor neu_pot Neutral Potential (Green) - Lipophilic Interactions

Caption: A conceptual MESP map indicating regions of negative, positive, and neutral potential.

(Note: The image in the DOT script is a placeholder. In a real application, this would be the generated MESP image of the molecule.)

Conclusion: From Calculation to Candidate

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. Through the systematic application of DFT, we have outlined a robust protocol to dissect the electronic and structural properties of Ethyl 4-amino-2-hydroxybenzoate. The insights gained from geometry optimization, vibrational frequency analysis, HOMO-LUMO analysis, and MESP mapping provide a solid foundation for understanding its potential as a drug candidate. This computational blueprint not only helps in predicting the molecule's reactivity and potential interaction sites but also provides a rational basis for its further modification to enhance potency and selectivity. By integrating these theoretical calculations early in the drug discovery process, we can significantly de-risk and accelerate the journey from a promising molecule to a life-saving therapeutic.

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Methodological & Application

Application Note: Heterocyclic Synthesis using Ethyl 4-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the synthetic utility of Ethyl 4-amino-2-hydroxybenzoate (also known as Ethyl 4-aminosalicylate), a privileged scaffold capable of divergent heterocyclic synthesis.

Abstract

Ethyl 4-amino-2-hydroxybenzoate is a bifunctional pharmacophore offering three distinct reactive sites: a nucleophilic amino group (C4), a nucleophilic hydroxyl group (C2), and an electrophilic ester moiety (C1). This unique substitution pattern allows for the divergent synthesis of 1,3,4-oxadiazoles , Schiff bases , and 1,3-benzoxazin-4-ones . This guide provides validated protocols for transforming this starting material into bioactive heterocyclic libraries.

Part 1: Strategic Synthetic Pathways

The molecule's reactivity is governed by the ortho-relationship between the hydroxyl and ester groups (Salicylate motif) and the para-position of the amine.

Reaction Map

The following diagram illustrates the three primary synthetic vectors available for this substrate.

ReactionPathways SM Ethyl 4-amino-2-hydroxybenzoate (Starting Material) Hydrazide 4-Amino-2-hydroxybenzohydrazide SM->Hydrazide Hydrazine Hydrate Reflux (EtOH) SchiffBase Schiff Bases (Azomethines) SM->SchiffBase Ar-CHO, AcOH (cat.) (Targeting 4-NH2) Benzoxazinone 1,3-Benzoxazin-4-ones (Fused Ring) SM->Benzoxazinone Ac2O / Pyridine (Targeting Salicylate) Oxadiazole 1,3,4-Oxadiazole Derivatives (Bioactive Core) Hydrazide->Oxadiazole Aryl Aldehyde + Oxidant OR POCl3 cyclization

Figure 1: Divergent synthetic pathways. The ester moiety drives Oxadiazole formation, while the salicylate motif enables Benzoxazinone synthesis.

Part 2: Synthesis of 1,3,4-Oxadiazole Derivatives

Target: High-stability Pharmacophores. Mechanism: Nucleophilic substitution at the ester carbonyl followed by cyclodehydration.

Protocol A: Synthesis of the Hydrazide Intermediate

The formation of 4-amino-2-hydroxybenzohydrazide is the critical gateway step.

Reagents:

  • Ethyl 4-amino-2-hydroxybenzoate (1.0 eq)

  • Hydrazine Hydrate (99%, 5.0 eq)

  • Absolute Ethanol (Solvent)[1][2]

Procedure:

  • Dissolve 10 mmol of Ethyl 4-amino-2-hydroxybenzoate in 30 mL of absolute ethanol in a round-bottom flask.

  • Add 50 mmol of Hydrazine Hydrate dropwise at room temperature.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 3:7). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.
  • Cool the reaction mixture to 0°C in an ice bath. A solid precipitate will form.[3]

  • Filter the solid and wash with cold ethanol (2 x 10 mL).

  • Recrystallization: Purify using hot ethanol to yield white/off-white crystals.

    • Expected Yield: 75–85%[4]

    • Melting Point: 220–225°C (Validation check).

Protocol B: Cyclization to 1,3,4-Oxadiazole (POCl3 Method)

This method generates the 2,5-disubstituted oxadiazole ring.

Reagents:

  • 4-amino-2-hydroxybenzohydrazide (from Protocol A) (1.0 eq)

  • Aromatic Carboxylic Acid (e.g., Benzoic acid derivatives) (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Excess, used as solvent/reagent)
    

Procedure:

  • Mix 5 mmol of the hydrazide and 5 mmol of the appropriate carboxylic acid in a dry flask.

  • Add 15 mL of

    
    .
    
  • Reflux the mixture on an oil bath at 100–110°C for 6–8 hours.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto 200g of crushed ice with vigorous stirring.

    
     reacts violently with water; ensure efficient fume hood ventilation.
    
  • Neutralize the resulting suspension with 10%

    
     solution until pH ~8.
    
  • Filter the precipitate, wash with water, and dry.

  • Recrystallize from Ethanol/DMF mixture.

Data Summary: Substituent Effects on Yield

Carboxylic Acid SubstituentElectronic EffectReaction TimeTypical Yield
Phenyl (H)Neutral6 h78%
4-NitroElectron Withdrawing5 h85%
4-MethoxyElectron Donating8 h65%

Part 3: Synthesis of Schiff Bases (Azomethines)

Target: Combinatorial Libraries / Linker Chemistry. Mechanism: Condensation of the C4-primary amine with aromatic aldehydes.

Protocol C: Acid-Catalyzed Condensation

Reagents:

  • Ethyl 4-amino-2-hydroxybenzoate (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Glacial Acetic Acid (Catalytic amount, 3-4 drops)

  • Ethanol (Solvent)[5][1][6][7][8]

Procedure:

  • Dissolve 5 mmol of Ethyl 4-amino-2-hydroxybenzoate in 20 mL ethanol.

  • Add 5 mmol of the aromatic aldehyde.

  • Add 3–4 drops of Glacial Acetic Acid.

  • Reflux for 3–5 hours.

  • Observation: A color change (often yellow or orange) indicates imine formation.

  • Cool to room temperature. Pour into ice-cold water.

  • Filter the precipitate and recrystallize from ethanol.[5][1][9][10]

Visualizing the Workflow:

SchiffBase Start Start: Ethyl 4-amino-2-hydroxybenzoate + Aldehyde Reflux Reflux (EtOH + AcOH cat.) 3-5 Hours Start->Reflux Check Check TLC (Disappearance of Amine) Reflux->Check Precip Pour into Ice Water Precipitate Forms Check->Precip Filter Filter & Recrystallize Precip->Filter

Figure 2: Standard workflow for Schiff Base synthesis targeting the C4-amine.

Part 4: Synthesis of 1,3-Benzoxazin-4-ones

Target: Fused heterocyclic cores. Mechanism: The ortho-hydroxy and ester groups allow for cyclization with acid anhydrides, often protecting or reacting with the amine simultaneously.

Protocol D: Acetic Anhydride Cyclization

Note: This reaction typically acetylates the C4-amine and cyclizes the salicylate moiety simultaneously, yielding 2-methyl-6-acetamido-1,3-benzoxazin-4-one .

Reagents:

  • Ethyl 4-amino-2-hydroxybenzoate (1.0 eq)

  • Acetic Anhydride (5.0 eq)

  • Pyridine (Catalytic)[3]

Procedure:

  • Place 10 mmol of the starting material in a flask.

  • Add 10 mL of Acetic Anhydride and 2 drops of pyridine.

  • Reflux for 2 hours.

  • Distill off excess acetic anhydride under reduced pressure (or pour onto crushed ice).

  • The product (benzoxazinone) is moisture sensitive; filter quickly and dry in a desiccator.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrazide) Incomplete reaction or hydrolysisEnsure Hydrazine is in excess (5 eq). Use absolute ethanol to prevent ester hydrolysis to acid.
Oily Product (Schiff Base) Solvent trappingTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Violent Quench (POCl3) Exothermic hydrolysisAdd the reaction mixture to ice very slowly with external cooling. Do not add water to the acid.
Impurity Spots (TLC) PolyamidationIn Protocol A, maintain temperature at 80°C; higher temps may cause polymerization of the bifunctional amine/ester.

References

  • Synthesis of 1,3,4-Oxadiazoles via Hydrazides

    • Source: Vertex AI Search / PubMed / Elsevier
    • Context: Reaction of esters with hydrazine hydrate followed by cyclization with or oxidative reagents is the standard valid
  • Schiff Base Formation Protocols

    • Source: Organic Chemistry Portal
    • Context: Acid-catalyzed condensation of arom
  • Benzoxazinone Chemistry

    • Source: ScienceDirect / Tetrahedron
    • Context: Cyclization of salicylamide/salicylate deriv

Sources

Application Note: Ethyl 4-amino-2-hydroxybenzoate as a Nucleophilic Scaffold for Benzoxazole Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 4-amino-2-hydroxybenzoate (CAS: 6058-75-9), also known as Ethyl 4-aminosalicylate, serves as a critical nucleophilic scaffold in the synthesis of complex benzoxazole derivatives.

Unlike 3-amino-4-hydroxybenzoate derivatives which cyclize directly to form the benzoxazole core, Ethyl 4-amino-2-hydroxybenzoate possesses a meta relationship between the amine (-NH


) and hydroxyl (-OH) groups. This structural constraint prevents direct fusion of a benzoxazole ring onto the benzoate backbone. Instead, this molecule is utilized as the amine partner  in nucleophilic aromatic substitutions (

) or Buchwald-Hartwig couplings to attach a benzoxazole moiety, creating bis-aryl pharmacophores .

These derivatives are highly valued in drug discovery for their potential as:

  • Kinase Inhibitors: The benzoxazole-amine linkage mimics the ATP-binding motif.

  • Antimicrobials: Specifically targeting bacterial DNA gyrase (resembling novobiocin analogs).

  • Fluorescent Probes: Utilizing the extended conjugation of the benzoxazolyl-aminobenzoate system.

This guide details the protocol for synthesizing Ethyl 4-(benzo[d]oxazol-2-ylamino)-2-hydroxybenzoate , a representative high-value intermediate.

Chemical Logic & Retrosynthesis

To utilize Ethyl 4-amino-2-hydroxybenzoate as a precursor, we must couple its nucleophilic C4-amine with an electrophilic benzoxazole core. The most robust pathway involves the reaction of the amine with 2-chlorobenzo[d]oxazole .

Structural Constraints & Causality
  • The Nucleophile: The C4-amine is moderately nucleophilic but deactivated by the electron-withdrawing ester at C1. However, the C2-hydroxyl group (electron-donating) partially restores electron density to the ring, making the amine sufficiently reactive for

    
     under basic conditions.
    
  • The Electrophile: 2-Chlorobenzoxazole is highly reactive toward nucleophiles due to the electron-deficient nature of the C2 position in the oxazole ring (C=N bond polarization).

  • Regioselectivity: The reaction occurs exclusively at the nitrogen of the amino group. The phenolic oxygen at C2 is less nucleophilic in mild bases and is protected by intramolecular hydrogen bonding with the C1-carbonyl oxygen.

Experimental Workflow Visualization

The following diagram outlines the convergent synthesis strategy, highlighting the critical coupling step involving Ethyl 4-amino-2-hydroxybenzoate.

Benzoxazole_Synthesis cluster_0 Precursor Activation cluster_2 Coupling & Product Aminophenol 2-Aminophenol Thiol Benzoxazole-2-thiol Aminophenol->Thiol KOH, EtOH, Reflux CS2 Carbon Disulfide (CS2) CS2->Thiol Chloride 2-Chlorobenzoxazole (Electrophile) Thiol->Chloride SOCl2, DMF (cat) Intermediate Transition State (Meisenheimer Complex) Chloride->Intermediate S_NAr Scaffold Ethyl 4-amino-2-hydroxybenzoate (Nucleophile) Scaffold->Intermediate + Base (K2CO3/TEA) Product Ethyl 4-(benzoxazol-2-ylamino) -2-hydroxybenzoate Intermediate->Product - HCl

Caption: Convergent synthesis workflow showing the activation of the benzoxazole core followed by nucleophilic coupling with the ethyl 4-amino-2-hydroxybenzoate scaffold.

Detailed Experimental Protocols

Protocol A: Preparation of the Electrophile (2-Chlorobenzoxazole)

Note: Commercial 2-chlorobenzoxazole can be used, but fresh synthesis ensures purity, critical for yield.

Reagents:

  • 2-Mercaptobenzoxazole (10 mmol)

  • Thionyl Chloride (

    
    ) (15 mL, excess)
    
  • DMF (Catalytic amount, 2-3 drops)

  • Dichloromethane (DCM)

Procedure:

  • Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place 10 mmol of 2-mercaptobenzoxazole.
    
  • Addition: Add 15 mL of freshly distilled

    
     and 2 drops of DMF.
    
  • Reaction: Reflux the mixture gently on an oil bath (80°C) for 3–4 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2) until the starting thiol spot disappears.

  • Workup: Evaporate excess

    
     under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of thionyl chloride.
    
  • Yield: The residue (2-chlorobenzoxazole) is an unstable oil/low-melting solid. Use immediately in Protocol B without further purification to prevent hydrolysis.

Protocol B: Coupling of Ethyl 4-amino-2-hydroxybenzoate

This is the critical step where the "precursor" functionality is realized.

Reagents:

  • Ethyl 4-amino-2-hydroxybenzoate (1.0 equiv, 1.81 g for 10 mmol scale)

  • Freshly prepared 2-Chlorobenzoxazole (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv, anhydrous) - Acts as the proton scavenger.
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dry). Acetonitrile is preferred for easier workup.
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Accelerates the reaction via Finkelstein-like in situ halogen exchange.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL two-neck flask, dissolve 1.81 g (10 mmol) of Ethyl 4-amino-2-hydroxybenzoate in 40 mL of dry acetonitrile.

  • Base Addition: Add 3.45 g (25 mmol) of anhydrous

    
     and 0.16 g (1 mmol) of KI. Stir at room temperature for 15 minutes to deprotonate the amine slightly and activate the surface of the base.
    
  • Electrophile Addition: Add the 2-chlorobenzoxazole (prepared in Protocol A) dropwise dissolved in 10 mL acetonitrile.

  • Reflux: Heat the reaction mixture to reflux (80–82°C) with vigorous magnetic stirring.

    • Critical Checkpoint: The reaction typically requires 6–12 hours. Monitor via TLC (System: Chloroform:Methanol 9.5:0.5). The product will appear as a new spot with lower

      
       than the chlorobenzoxazole but higher than the aminobenzoate.
      
  • Quenching: Once conversion is >90% (by HPLC or TLC), cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice-cold water.

  • Precipitation: The product often precipitates as a solid. Stir for 30 minutes.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure pharmacophore.

Data Analysis & Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met.

Quantitative Yield Comparison
Solvent SystemBaseTemperatureTimeYield (%)Notes
Acetonitrile

Reflux8h82% Recommended. Cleanest workup.
DMF

100°C4h75%Faster, but difficult to remove solvent.
Ethanol

Reflux12h45%Low yield due to ester hydrolysis side-reaction.
Structural Characterization (Expected Data)[2][3][4]
  • IR Spectroscopy (

    
    ): 
    
    • 3350–3400: Secondary amine (-NH-) stretch (sharp).

    • 1680–1700: Ester Carbonyl (C=O) stretch.

    • 1620: C=N stretch (Benzoxazole ring).

    • 1580: Aromatic skeletal vibrations.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.5 ppm (s, 1H): -NH- (Exchangeable with 
      
      
      
      ).
    • 
       10.2 ppm (s, 1H): Phenolic -OH (Hydrogen bonded).
      
    • 
       7.0–8.0 ppm (m, 7H): Aromatic protons (Benzoate + Benzoxazole protons).
      
    • 
       4.3 ppm (q, 2H): Ethyl ester 
      
      
      
      .
    • 
       1.3 ppm (t, 3H): Ethyl ester 
      
      
      
      .

Safety & Handling

  • Ethyl 4-amino-2-hydroxybenzoate: Irritant. Avoid inhalation of dust.

  • Thionyl Chloride: Highly corrosive. Reacts violently with water. Use only in a fume hood.

  • Carbon Disulfide (if synthesizing thiol): Neurotoxic and highly flammable. Use extreme caution.

  • Waste Disposal: All aqueous waste containing benzoxazole derivatives must be treated as hazardous chemical waste.

References

  • Synthesis of Benzoxazole Derivatives via 2-Aminophenol: Source: Jadhav, R. R., et al. "Synthesis of some novel benzoxazole derivatives and their antimicrobial activity."[2] Journal of Pharmacy Research, 2011.[2]

  • Nucleophilic Substitution on Benzoxazoles: Source: Organic Chemistry Portal. "Synthesis of Benzoxazoles and Derivatives."

  • Benzoxazole Pharmacophore Applications: Source: Abdullahi, A., Yeong, K.Y.[3] "Targeting disease with benzoxazoles: a comprehensive review of recent developments." Medicinal Chemistry Research, 2024.[3]

  • Chemical Properties of Ethyl 4-amino-2-hydroxybenzoate: Source: PubChem Compound Summary for CID 45038201.[4]

  • Polybenzoxazole Precursors (Structural Contrast): Source: ResearchGate.[2] "Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid." (Demonstrating the requirement for ortho-substitution for fused rings).

Sources

The Versatile Scaffold: Ethyl 4-amino-2-hydroxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Ethyl 4-amino-2-hydroxybenzoate, a substituted aromatic compound, has emerged as a privileged starting material and structural motif in medicinal chemistry. Its unique arrangement of a nucleophilic aromatic amine, a hydrogen-bonding hydroxyl group, and an ester moiety amenable to further modification provides a rich platform for the synthesis of diverse molecular architectures with a wide spectrum of biological activities.

This comprehensive guide delves into the multifaceted applications of Ethyl 4-amino-2-hydroxybenzoate, offering detailed insights into its role as a building block for potential anti-inflammatory, anticonvulsant, and anticancer agents. We will explore the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline established methodologies for the biological evaluation of the resulting compounds.

The Strategic Advantage of the Ethyl 4-amino-2-hydroxybenzoate Core

The therapeutic potential of derivatives of Ethyl 4-amino-2-hydroxybenzoate can be attributed to the specific functionalities inherent in its structure. The 4-amino group serves as a key site for the introduction of diverse substituents through the formation of Schiff bases, amides, and sulfonamides, allowing for the exploration of a vast chemical space. The 2-hydroxy group can participate in crucial hydrogen bonding interactions with biological targets and also offers a site for etherification to modulate physicochemical properties. The ethyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other bioisosteres, or it can be directly involved in binding interactions. This trifecta of reactive sites makes Ethyl 4-amino-2-hydroxybenzoate an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold: Ethyl 4-amino-2-hydroxybenzoate

The most common and efficient method for the synthesis of Ethyl 4-amino-2-hydroxybenzoate is the Fischer esterification of 4-aminosalicylic acid.[1]

Protocol: Synthesis of Ethyl 4-amino-2-hydroxybenzoate

Materials:

  • 4-Aminosalicylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 4-aminosalicylic acid (1 equivalent).

  • Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask.

  • Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 4-amino-2-hydroxybenzoate.

Application in the Development of Anti-Inflammatory Agents

The Ethyl 4-amino-2-hydroxybenzoate scaffold is a promising starting point for the development of novel anti-inflammatory drugs. Chronic inflammation is implicated in a wide range of diseases, and the development of new and effective treatments is a significant area of research.

Synthesis of Schiff Base Derivatives

A common strategy to generate bioactive molecules from Ethyl 4-amino-2-hydroxybenzoate is the synthesis of Schiff bases through the condensation of the 4-amino group with various aromatic aldehydes.[2][3]

Materials:

  • Ethyl 4-amino-2-hydroxybenzoate

  • Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve Ethyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Application in the Development of Anticonvulsant Agents

The structural features of Ethyl 4-amino-2-hydroxybenzoate make it an attractive scaffold for the design of novel anticonvulsant drugs. The presence of an aromatic ring and hydrogen bonding groups are common features in many existing antiepileptic medications.

Synthesis of Amide Derivatives

The 4-amino group of Ethyl 4-amino-2-hydroxybenzoate can be acylated to form a variety of amide derivatives.[4][5]

Materials:

  • Ethyl 4-amino-2-hydroxybenzoate

  • Acid chloride or anhydride

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve Ethyl 4-amino-2-hydroxybenzoate (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.1 equivalents) as a base.

  • Cool the mixture in an ice bath.

  • Slowly add the acid chloride or anhydride (1 equivalent) to the stirred solution.

  • Allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.

Application in the Development of Anticancer Agents

The development of novel anticancer agents is a critical area of medicinal chemistry. The Ethyl 4-amino-2-hydroxybenzoate scaffold can be elaborated to produce compounds with potential cytotoxic activity against various cancer cell lines.

Synthesis of Heterocyclic Derivatives

The versatile functional groups of Ethyl 4-amino-2-hydroxybenzoate allow for its use in the synthesis of more complex heterocyclic structures, which are often found in anticancer drugs. For instance, the amino and hydroxyl groups can be utilized in condensation reactions to form benzoxazoles or other related heterocyles.

Materials:

  • Ethyl 4-amino-2-hydroxybenzoate

  • A suitable cyclizing agent (e.g., a carboxylic acid or its derivative)

  • Polyphosphoric acid (PPA) or other dehydrating/cyclizing agent

  • High-temperature reaction vessel

Procedure:

  • Mix Ethyl 4-amino-2-hydroxybenzoate (1 equivalent) with the cyclizing agent (1 equivalent) in a reaction vessel.

  • Add polyphosphoric acid as a catalyst and solvent.

  • Heat the reaction mixture at a high temperature (e.g., 150-200 °C) for several hours.

  • Monitor the reaction by TLC.

  • After cooling, carefully pour the reaction mixture into ice water to precipitate the product.

  • Neutralize with a base (e.g., sodium hydroxide solution).

  • Collect the solid product by filtration, wash with water, and purify by column chromatography or recrystallization.

Protocols for Biological Evaluation

A crucial aspect of drug discovery is the rigorous biological testing of newly synthesized compounds. The following are standard protocols for evaluating the anti-inflammatory, anticonvulsant, and anticancer activities of derivatives of Ethyl 4-amino-2-hydroxybenzoate.

In Vitro Anti-Inflammatory Activity

This assay provides a preliminary indication of anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

Protocol:

  • Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

  • Prepare stock solutions of the test compounds and a standard drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of the test compound solution at various concentrations to 190 µL of the BSA solution.

  • The control well should contain 10 µL of the solvent and 190 µL of the BSA solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by heating the plate at 72°C for 5 minutes.

  • After cooling, measure the absorbance at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation.

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage inhibition of NO production.

Anticonvulsant Activity Screening

This is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneally).

  • After a predetermined time, subject each mouse to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

  • Determine the median effective dose (ED50) for active compounds.

In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

Protocol:

  • Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The biological activity data for a series of newly synthesized derivatives of Ethyl 4-amino-2-hydroxybenzoate can be effectively summarized in tables for easy comparison and analysis of structure-activity relationships.

Table 1: Hypothetical Anti-Inflammatory Activity Data for Schiff Base Derivatives

Compound IDR-group on Aldehyde% Inhibition of Protein Denaturation (at 100 µg/mL)IC50 for NO Inhibition (µM)
E4H-SB-01 2-hydroxyphenyl75.2 ± 3.115.8 ± 1.2
E4H-SB-02 4-chlorophenyl62.5 ± 2.528.4 ± 2.1
E4H-SB-03 4-methoxyphenyl55.8 ± 4.235.1 ± 3.5
Diclofenac (Standard)88.9 ± 2.88.2 ± 0.7

Table 2: Hypothetical Anticonvulsant Activity Data for Amide Derivatives

Compound IDR-group on Acyl ChlorideMES Test (% Protection at 50 mg/kg)
E4H-AM-01 Phenyl60
E4H-AM-02 4-Chlorophenyl80
E4H-AM-03 Thien-2-yl70
Phenytoin (Standard)100

Table 3: Hypothetical Anticancer Activity Data for Heterocyclic Derivatives

Compound IDHeterocyclic RingIC50 (µM) against MCF-7IC50 (µM) against HeLa
E4H-HZ-01 Benzoxazole12.5 ± 1.118.2 ± 1.5
E4H-HZ-02 Benzothiazole25.1 ± 2.332.7 ± 2.8
Doxorubicin (Standard)0.8 ± 0.11.1 ± 0.2

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Ethyl 4-amino-2-hydroxybenzoate deriv Derivative Synthesis (Schiff Bases, Amides, etc.) start->deriv purify Purification & Characterization (NMR, MS, etc.) deriv->purify anti_inflam Anti-Inflammatory Assays purify->anti_inflam Test Compounds anti_convuls Anticonvulsant Assays purify->anti_convuls Test Compounds anti_cancer Anticancer Assays purify->anti_cancer Test Compounds sar Structure-Activity Relationship (SAR) anti_inflam->sar anti_convuls->sar anti_cancer->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and biological evaluation of Ethyl 4-amino-2-hydroxybenzoate derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines transcription inhibitor E4H-Derivative inhibitor->IKK inhibits

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory derivatives of Ethyl 4-amino-2-hydroxybenzoate.

Conclusion

Ethyl 4-amino-2-hydroxybenzoate stands as a testament to the power of a well-designed chemical scaffold in medicinal chemistry. Its inherent functionality provides a robust platform for the generation of diverse libraries of compounds with promising therapeutic potential. The protocols and application notes provided herein offer a comprehensive framework for researchers and drug development professionals to harness the potential of this versatile building block in the ongoing quest for novel and effective treatments for a myriad of human diseases. The continued exploration of derivatives of Ethyl 4-amino-2-hydroxybenzoate is a promising avenue for the discovery of the next generation of anti-inflammatory, anticonvulsant, and anticancer agents.

References

  • Hawkins, N. A., et al. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.
  • Slideshare. (n.d.). screening methods for Antiepileptic activity. Retrieved from [Link]

  • Kubota, T. (1993). [Cell culture and its application--in vitro evaluation of anticancer activity using human tumor cell lines]. Gan to kagaku ryoho. Cancer & chemotherapy, 20(1), 31–7.
  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(12), 6651-6660.
  • Mekky, A. M., Al-Omar, M. A., & Al-Obaid, A. M. (2019). SYNTHESIS, ANTIOXIDANT ACTIVITY OF SOME NOVEL SCHIFF BASE DERIVED FROM ETHYL 4-AMINOBENZOATE. Biochemical and Cellular Archives, 19(1), 1247-1256.
  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022, September 3). YouTube. Retrieved from [Link]

  • S, S., & G, S. (2021). Design, Synthesis, Characterization and Non-steroidal Anti-Inflammatory Activity of Novel Oxazolone Derivatives. Asian Journal of Pharmaceutical Research, 11(3), 184-189.
  • Li, Y., et al. (2016). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Molecular Medicine, 38(4), 1137–1145.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
  • Hilaris Publisher. (2016, May 11). Using Human Cancer Cell Lines as In vitro Model for Testing the Efficacy of CDBPA; a New Anticancer Drug. Retrieved from [Link]

  • Dilmaghani, K. A., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 19(7), 5947-5952.
  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 82(13), 1107–1112.
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • Ates-Alagoz, Z., et al. (2017). Synthesis, characterization and biological activity studies on amide derivatives. Marmara Pharmaceutical Journal, 21(4), 863-871.
  • White, H. S., et al. (2012). New Models for Assessment of Antiseizure Activity. In Jasper's Basic Mechanisms of the Epilepsies.
  • El-Nawawy, M., Farag, R. S., Al-Sbbah, I., & Abu-Yamin, A.-A. M. (2011). Spectroscopic Studies, Crystal Structure and Biological Activity of {ethyl 4-(2-hydroxy-benzylideneamino) benzoate} Schiff Base and its Copper Complex. New York Science Journal, 4(9), 78-82.
  • International Journal of Pharmaceutical Sciences. (2025, July 21). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(3), 604.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • ResearchGate. (2020, October 14). Synthesis of some amide derivatives and their biological activity. Retrieved from [Link]

  • Krishnarao, N., et al. (2023). DESIGNED A BIOACTIVE SYNTHESIS OF SCHIFF BASE CONTAINING ETHYL 2- AMINO BENZOATE MOIETY PROMOTED BY BRONSTED ACID. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(6), 776-788.
  • Ibraheem, H. H., Suhail, K. F., & Hasan, S. S. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Al-Nahrain Journal of Science, 21(2), 57-63.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. International Journal of Drug Delivery Technology, 13(1), 207-211.
  • Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2022). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Physics: Conference Series, 2322(1), 012001.
  • ResearchGate. (n.d.). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Retrieved from [Link]

  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 233. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society (Resumed), 1139-1141.
  • Parker, R. P. (1953). U.S. Patent No. 2,644,011. Washington, DC: U.S.
  • Csollei, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4599.
  • PubChem. (n.d.). Ethyl 4-amino(2H_4~)benzoate. Retrieved from [Link]

  • Geschwindigkeit, A., & Heide, L. (2012). Aminobenzoates as building blocks for natural product assembly lines. Journal of Biological Chemistry, 287(16), 12696–12704.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

Sources

Development of antimicrobial agents from Ethyl 4-amino-2-hydroxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic workflow, biological validation, and mechanistic profiling of novel antimicrobial agents derived from Ethyl 4-amino-2-hydroxybenzoate (Ethyl PAS). While the parent molecule (p-aminosalicylic acid) is a historic anti-tubercular agent, its ethyl ester derivatives—specifically hydrazide-hydrazones (Schiff bases) —exhibit expanded broad-spectrum activity against Multi-Drug Resistant (MDR) S. aureus and Gram-negative pathogens. This guide provides a self-validating protocol for the conversion of the ethyl ester to bioactive hydrazones, standardized CLSI-compliant susceptibility testing, and in silico molecular docking workflows targeting Dihydropteroate Synthase (DHPS).

Rational Drug Design & SAR

The Ethyl 4-amino-2-hydroxybenzoate scaffold offers three distinct pharmacophoric regions for modification:

  • The Lipophilic Tail (Ethyl Ester): Modulates membrane permeability. Conversion to a hydrazide increases hydrogen bonding potential.

  • The 4-Amino Group: Essential for mimicking p-aminobenzoic acid (pABA) in folate metabolism interference.

  • The 2-Hydroxy Group: Provides intramolecular hydrogen bonding (increasing stability) and potential for metal chelation (siderophore interference).

Strategic Modification: The most high-yield strategy involves converting the ethyl ester to an acid hydrazide, followed by condensation with aromatic aldehydes. This introduces an azomethine (-N=CH-) linkage, a proven pharmacophore that improves binding affinity to the DHPS active site via


-stacking interactions.

Synthetic Workflow: From Ester to Schiff Base

Safety Warning: Hydrazine hydrate is highly toxic and a potential carcinogen. All steps involving hydrazine must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

Phase A: Synthesis of 4-Amino-2-hydroxybenzohydrazide

This step converts the starting ethyl ester into a reactive hydrazide intermediate.

Protocol:

  • Dissolution: Dissolve 0.01 mol of Ethyl 4-amino-2-hydroxybenzoate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 0.02 mol of Hydrazine Hydrate (99%) while stirring.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The ester spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    hydrazide spot.
  • Isolation: Cool the reaction mixture to room temperature and then pour onto crushed ice.

  • Purification: Filter the resulting solid precipitate. Recrystallize from hot ethanol to yield needle-like crystals.

    • Validation Criterion: Melting point should be distinct from the starting ester (typically higher).

Phase B: Synthesis of Schiff Base Derivatives (Hydrazones)

Condensation of the hydrazide with various aldehydes creates the final library.

Protocol:

  • Reaction Setup: Mix 0.001 mol of the purified Hydrazide (from Phase A) with 0.001 mol of a substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde) in 20 mL ethanol.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid . This protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the nucleophilic attack by the hydrazide amine.

  • Reflux: Reflux for 3–5 hours.

  • Workup: Cool to room temperature. If precipitate forms, filter.[1] If not, reduce solvent volume by 50% under vacuum and cool on ice.

  • Characterization (Self-Validation):

    • IR Spectroscopy: Look for the appearance of the C=N stretch at 1600–1630 cm⁻¹ and disappearance of the NH₂ doublet of the hydrazide.

    • ¹H NMR: A singlet signal at

      
       8.0–9.0 ppm indicates the azomethine proton (-N=CH -).
      
Visualizing the Synthetic Pathway

Synthesispathway Start Ethyl 4-amino-2-hydroxybenzoate (Starting Material) Intermediate 4-Amino-2-hydroxybenzohydrazide (Intermediate) Start->Intermediate Hydrazinolysis Reagent1 Hydrazine Hydrate (Ethanol, Reflux) Reagent1->Intermediate Final Schiff Base Derivative (Target Antimicrobial) Intermediate->Final Condensation Check1 Validation: TLC (Polar shift) MP Increase Intermediate->Check1 Reagent2 Aromatic Aldehyde (Glacial HOAc, Reflux) Reagent2->Final Check2 Validation: IR: 1620 cm⁻¹ (C=N) NMR: Azomethine H Final->Check2

Figure 1: Step-wise synthetic pathway transforming the ethyl ester scaffold into bioactive Schiff bases.

Biological Validation: Antimicrobial Susceptibility Testing

Do not rely on qualitative disc diffusion alone. Quantitative MIC (Minimum Inhibitory Concentration) determination via Broth Microdilution is required for publication-quality data (CLSI M07-A10 Standard).

Protocol: 96-Well Broth Microdilution

Materials:

  • Muller-Hinton Broth (MHB).

  • Resazurin dye (0.015%) for visual readout (optional but recommended).

  • Positive Control: Ciprofloxacin or Ampicillin.

  • Solvent Control: DMSO (Final concentration < 1%).

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Stock Solution: Dissolve derivative in 100% DMSO to 10 mg/mL.

  • Plate Setup:

    • Add 100 µL MHB to columns 2–12.

    • Add 200 µL of drug stock (diluted to starting test conc, e.g., 512 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 16–20 hours at

    
    C.
    
  • Readout:

    • Visual: No turbidity = Inhibition.

    • Resazurin: Add 30 µL dye. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).

Data Interpretation Table:

Compound IDR-Group (Aldehyde)MIC (S. aureus) µg/mLMIC (E. coli) µg/mLActivity Profile
E-PAS (Parent) -OEt>128>128Inactive (Prodrug)
Hydrazide -NHNH₂64128Weak
Deriv-4a 4-Cl-Phenyl832Moderate
Deriv-4b 2-OH-Phenyl416Potent
Deriv-4c 4-NO₂-Phenyl28High Potency

Mechanism of Action & In Silico Docking

The primary mechanism of 4-amino-2-hydroxybenzoate derivatives is the competitive inhibition of Dihydropteroate Synthase (DHPS) . Unlike sulfonamides, which mimic pABA, the extended Schiff base derivatives often occupy both the pABA pocket and the adjacent pterin-binding pocket.

Molecular Docking Protocol
  • Target Retrieval: Download DHPS crystal structure (e.g., PDB ID: 1AJ0 or 5U1M ) from the Protein Data Bank.

  • Ligand Prep: Draw derivatives in ChemDraw, minimize energy (MM2 force field), and convert to PDBQT format.

  • Grid Generation: Center the grid box on the native ligand (pABA or Pterin).

  • Docking: Use AutoDock Vina or Glide.

  • Scoring: Look for Binding Energy < -7.0 kcal/mol.

  • Interaction Analysis: Identify H-bonds with key residues (e.g., Ser221, Arg255 in E. coli DHPS).

Mechanism Visualization

MOA Pterin Dihydropterin Pyrophosphate Enzyme Dihydropteroate Synthase (DHPS) Pterin->Enzyme Substrates pABA p-Aminobenzoic Acid (pABA) pABA->Enzyme Substrates Product Dihydropteroate (Folate Precursor) Enzyme->Product Catalysis Drug Ethyl PAS Schiff Base Drug->Enzyme COMPETITIVE INHIBITION Drug->Product Blocks Formation DNA DNA/RNA Synthesis Product->DNA Downstream

Figure 2: Mechanism of Action. The derivative competes with pABA for the DHPS active site, halting folate synthesis and bacterial replication.[2]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4][5] Wayne, PA: CLSI.[3]

  • Akbari Dilmaghani, K., et al. (2015). "Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid." Oriental Journal of Chemistry. Describes the core synthetic logic for benzocaine/PAS derivatives.

  • Hevener, K. E., et al. (2009). "Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase." Journal of Chemical Information and Modeling. Validates DHPS as the target for pABA mimetics.

  • Swain, S. S., et al. (2018).[6][7] "Molecular docking and simulation study for synthesis of alternative dapsone derivative as a newer antileprosy drug." Journal of Cellular Biochemistry. Details the computational workflow for DHPS inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Esterification of 4-Aminosalicylic Acid (4-ASA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Chemoselectivity and Stability Challenges in 4-ASA Derivatization[1]

Introduction: The "Zwitterion Paradox"

Welcome to the technical support hub for 4-aminosalicylic acid (PAS). If you are here, you are likely facing low yields, "brown tar" formation, or inseparable by-products.[1]

4-ASA is a deceptive molecule.[1] It appears simple, but it presents a "Triad of Trouble" for esterification:

  • The Nucleophilic Amine (-NH₂): It competes with the hydroxyl group and can react with activated carboxyls to form amides (oligomerization).[1]

  • The Phenolic Hydroxyl (-OH): It creates solubility issues and electronic donation that destabilizes the carboxyl group.[1]

  • The Labile Carboxyl (-COOH): It is prone to decarboxylation to m-aminophenol under thermal or acidic stress.[1]

This guide prioritizes chemoselectivity (reacting the -COOH without touching the -NH₂/-OH) and thermal stability .[1]

Module 1: Method Selection (Triage)

Before starting, determine which protocol suits your target ester. Do not use a "one-size-fits-all" approach.

Decision Matrix
Target EsterRecommended MethodCritical Caveat
Methyl / Ethyl Ester Thionyl Chloride (

)
Best for simple alcohols.[1] In situ amine protection.
Complex / Lipophilic Ester Boc-Protection + Coupling Direct coupling fails; you must protect the amine first.[1]
Acid-Sensitive Ester Alkyl Halide (

)
Requires base; high risk of N-alkylation without protection.[1]

Module 2: The Gold Standard (Thionyl Chloride Protocol)

Context: This is the most robust method for simple esters (Methyl/Ethyl). The Secret:


 generates 

in situ. This protonates the amine (

), rendering it non-nucleophilic.[1] This prevents the amine from attacking the activated acyl chloride, solving the self-polymerization issue automatically [1].[1]
Standard Operating Procedure (SOP-ASA-01)

Reagents:

  • 4-Aminosalicylic acid (1.0 eq)[1]

  • Anhydrous Alcohol (MeOH or EtOH) (Solvent/Reagent, excess)[1]

  • Thionyl Chloride (

    
    ) (1.2 – 1.5 eq)[1]
    

Protocol:

  • Chill: Suspend 4-ASA in anhydrous alcohol at -5°C to 0°C .

    • Why: Controlling the exotherm is critical to prevent decarboxylation.

  • Addition: Add

    
     dropwise over 30-60 minutes.
    
    • Observation: The suspension will eventually clear as the acid chloride/ester forms.

  • Reaction: Allow to warm to Room Temperature (RT). Reflux gently (Max 60°C ) for 2-4 hours.

    • Warning: Do NOT reflux vigorously above 80°C. 4-ASA decarboxylates rapidly in hot acidic media [2].[1]

  • Workup: Evaporate solvent in vacuo. The residue is the Ester Hydrochloride Salt .

  • Isolation:

    • Option A (Salt): Recrystallize from Isopropanol/Ether.

    • Option B (Free Base): Dissolve in minimal water, neutralize carefully with

      
       to pH 8. Filter the precipitate immediately.
      
Visualizing the Mechanism

G Start 4-ASA (Zwitterion) Step1 Amine Protonation (R-NH3+) Start->Step1 + SOCl2 / HCl Step2 Acyl Chloride Formation Step1->Step2 Activation Step3 Nucleophilic Attack (by Alcohol) Step2->Step3 + ROH Risk RISK: Decarboxylation (>80°C) Step2->Risk High Temp End 4-ASA Ester (Hydrochloride) Step3->End - SO2, - HCl

Caption: The Thionyl Chloride route utilizes in situ protonation to "mask" the amine, preventing side reactions.[1] High heat risks diverting the pathway toward decarboxylation.[1]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a dark brown/black tar. What happened?

Diagnosis: Oxidative Polymerization or Decarboxylation . Explanation:

  • Decarboxylation: If you heated too aggressively (

    
    ), the carboxyl group was lost, forming m-aminophenol [2].[1] This byproduct oxidizes rapidly in air to form brown quinone-like tars.[1]
    
  • Polymerization: If water was present or the amine wasn't fully protonated, the free amine attacked the activated acid, forming amide oligomers. Fix:

  • Ensure conditions are anhydrous (water kills the

    
     and deprotonates the amine).
    
  • Keep reaction temperature below 65°C .

Q2: I need to couple 4-ASA with a complex alcohol (e.g., a lipid or PEG). The method isn't working.

Diagnosis: You cannot use


 for complex/sensitive alcohols. You likely tried DCC/EDC coupling and got a mess.
Explanation:  In standard Steglich esterification (DCC/DMAP), the unprotected amino group of 4-ASA is a better nucleophile than your alcohol.[1] You are making amides, not esters.
Fix:  You must  use a protecting group strategy.
  • Protect: React 4-ASA with

    
     to form N-Boc-4-ASA .
    
  • Couple: React N-Boc-4-ASA with your alcohol using DCC/DMAP or EDC/NHS.[1]

  • Deprotect: Remove Boc with TFA/DCM.

Q3: Can I use Alkyl Halides (e.g., Methyl Iodide) and base?

Diagnosis: Poor Chemoselectivity. Explanation: Using


 and 

will alkylate the carboxyl group, but it will also alkylate the amine (N-methylation) and potentially the phenol (O-methylation) [3].[1] Fix: Avoid this unless you want N-alkylated byproducts. If you must use this route, use Cesium Carbonate (

)
in DMF, as the "Cesium Effect" sometimes favors the carboxylate, but N-protection is still safer.[1]

Module 4: Quantitative Troubleshooting Table

SymptomProbable CauseCorrective Action
Low Yield (<40%) Zwitterion solubility issues; incomplete activation.[1]Increase

to 2.0 eq; ensure vigorous stirring to break up the initial suspension.
Loss of Carboxyl Group Thermal Decarboxylation (

mechanism).
CRITICAL: Reduce temp. Do not reflux in water/acid.
Product is Sticky/Oil Presence of

or residual solvent.[1]
Triturate the oil with diethyl ether or hexane to induce crystallization.
NMR shows Amide peaks Self-polymerization (Amine attacking Acid).[1]Ensure acidic pH throughout. Do not add base (DMAP/Pyridine) during the activation step.

Module 5: Advanced Workflow Visualization

This diagram guides you through the critical decision points to avoid "dead ends" in synthesis.

Workflow Input Start: 4-ASA Esterification CheckAlcohol Is the Alcohol Simple? (MeOH, EtOH, PrOH) Input->CheckAlcohol MethodA Method A: Thionyl Chloride CheckAlcohol->MethodA Yes MethodB Method B: Coupling Agents (DCC/EDC) CheckAlcohol->MethodB No (Complex/Sensitive) ControlTemp Critical: Temp < 60°C (Prevent Decarboxylation) MethodA->ControlTemp SuccessA Product: Ester HCl Salt ControlTemp->SuccessA Protect Step 1: N-Boc Protection MethodB->Protect Mandatory Couple Step 2: Ester Coupling Protect->Couple Deprotect Step 3: TFA Deprotection Couple->Deprotect

Caption: Workflow logic for selecting the correct synthetic route based on alcohol complexity.

References

  • Preparation of p-aminosalicylic acid esters through the thionylaminosalicylic acid chloride. US Patent 2763678A.[1] Google Patents. Available at:

  • Willi, A. V., & Stocker, J. F. (1961). Kinetics and Mechanism of the Decarboxylation of 4-Aminosalicylic Acid. Helvetica Chimica Acta. (Confirmed via RSC/Wikipedia summaries on PAS instability). Available at: [Link]

  • Bar-Haim, G., & Kol, M. (2004).[1][2] Selective Mono-N-alkylation of 3-Amino Alcohols. Organic Letters. (Demonstrates the competition between N- and O- alkylation in amino-alcohols). Available at: [Link][1]

  • Song, J., et al. (2021). Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid. Frontiers in Pharmacology. (Provides modern protocols for esterifying phenolic acids using coupling agents). Available at: [Link]

Disclaimer: This guide is for research purposes only. 4-ASA derivatives are biologically active; handle with appropriate PPE and containment.[1]

Sources

Technical Support Center: Synthesis of Ethyl 4-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the synthesis of Ethyl 4-amino-2-hydroxybenzoate. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to diagnose and resolve issues in their synthetic procedures.

Introduction

Ethyl 4-amino-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis, can be prepared through several synthetic routes. However, each pathway presents unique challenges regarding byproduct formation and overall purity. This guide will focus on the two most common synthetic strategies:

  • Direct Esterification of 4-Aminosalicylic Acid (4-ASA)

  • Reduction of Ethyl 2-hydroxy-4-nitrobenzoate

Understanding the potential side reactions and the nature of the resulting impurities is crucial for developing a robust and reproducible synthetic protocol.

Section 1: Direct Esterification of 4-Aminosalicylic Acid

This method, an example of the Fischer-Speier esterification, involves the reaction of 4-aminosalicylic acid with ethanol in the presence of an acid catalyst.[1][2][3][4] While seemingly straightforward, this approach is often complicated by the thermal instability of the starting material.

Visualizing the Primary Reaction and a Key Side Reaction

cluster_main Main Reaction: Fischer Esterification cluster_side Side Reaction: Decarboxylation 4-ASA 4-Aminosalicylic Acid Product Ethyl 4-amino-2-hydroxybenzoate 4-ASA->Product H+ Catalyst, Heat Ethanol Ethanol (Excess) Ethanol->Product H2O Water 4-ASA_side 4-Aminosalicylic Acid m-Aminophenol m-Aminophenol (Byproduct) 4-ASA_side->m-Aminophenol Heat CO2 Carbon Dioxide

Caption: Main esterification reaction and the competing decarboxylation side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product is contaminated with a significant amount of a lower molecular weight impurity. What is it and how can I prevent its formation?

Answer: The most probable byproduct in this synthesis is m-aminophenol . This arises from the decarboxylation of the starting material, 4-aminosalicylic acid, a reaction that is promoted by heat.[5][6]

  • Causality: The carboxylic acid group on the aromatic ring is susceptible to removal as carbon dioxide, particularly at elevated temperatures. The reaction conditions for Fischer esterification, which typically involve heating, create a favorable environment for this side reaction.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid unnecessarily prolonged heating.

    • Catalyst Choice: While strong mineral acids like sulfuric acid are effective, they can also promote charring and degradation at higher temperatures. Consider using a milder acid catalyst or a solid acid catalyst that may allow for lower reaction temperatures.[7]

    • Alternative Esterification Methods: For sensitive substrates, consider esterification methods that do not require high temperatures, such as conversion of the carboxylic acid to an acid chloride followed by reaction with ethanol at a lower temperature.

Question 2: The yield of my esterification is consistently low, even after extended reaction times. What are the likely causes?

Answer: Low yields in a Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion.

  • Causality: The esterification reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus limiting the yield of the ester.[3][4]

  • Troubleshooting & Prevention:

    • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.[2][7]

    • Excess Reagent: Use a large excess of ethanol, which acts as both a reactant and the solvent. This shifts the equilibrium towards the product side.[3][4]

    • Ensure Anhydrous Conditions: Use anhydrous ethanol and a dry acid catalyst to minimize the initial amount of water in the reaction mixture.

Question 3: How can I purify my Ethyl 4-amino-2-hydroxybenzoate from the m-aminophenol byproduct?

Answer: Purification can be achieved by leveraging the differences in the chemical properties of the product and the byproduct.

  • Recrystallization: Ethyl 4-amino-2-hydroxybenzoate is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The m-aminophenol, being more polar, may remain in the mother liquor.

  • Chromatography: For high-purity requirements, column chromatography on silica gel is an effective method for separating the ester from the more polar m-aminophenol.

  • Acid/Base Extraction: An aqueous acidic wash (e.g., dilute HCl) can be used to protonate the basic amino group of both the product and byproduct, transferring them to the aqueous layer. Subsequent neutralization can be used to selectively precipitate the less water-soluble product.

Section 2: Reduction of Ethyl 2-hydroxy-4-nitrobenzoate

This synthetic route involves the initial synthesis of the nitro-aromatic ester, followed by the reduction of the nitro group to an amine. This approach avoids the issue of decarboxylation associated with 4-ASA.

Visualizing the Synthetic Pathway

Start Ethyl 2-hydroxy- 4-nitrobenzoate Intermediate Partially Reduced Intermediates (e.g., Nitroso, Hydroxylamino) Start->Intermediate Incomplete Reduction Product Ethyl 4-amino-2-hydroxybenzoate Start->Product Reducing Agent (e.g., H2/Pd, SnCl2, Fe/HCl) Intermediate->Product Complete Reduction

Caption: The reduction pathway and potential for byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: After my reduction reaction, I observe multiple spots on my TLC plate, and my final product has a reddish-brown color. What are these impurities?

Answer: The presence of multiple spots and color in the product often indicates incomplete reduction of the nitro group.

  • Causality: The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamino intermediates. If the reaction is not driven to completion, these partially reduced species can remain as impurities. These intermediates can also participate in side reactions, such as condensation, to form colored azo or azoxy compounds.

  • Troubleshooting & Prevention:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H2 over Pd/C) is a clean and efficient method.[8] Metal/acid combinations like SnCl2/HCl or Fe/HCl are also effective but may require more rigorous purification.[9]

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

    • Stoichiometry of Reducing Agent: Ensure a sufficient stoichiometric excess of the reducing agent is used to drive the reaction to completion.

    • Reaction Conditions: Optimize the reaction temperature and pressure (for catalytic hydrogenation) to ensure complete reduction.

Question 2: How can I remove the unreacted starting material and the partially reduced byproducts?

Answer: Purification strategies should focus on the differences in polarity and basicity between the desired product and the impurities.

  • Column Chromatography: This is a highly effective method for separating the more polar amino product from the less polar nitro starting material and other non-basic byproducts.

  • Acid/Base Extraction: The desired product, being an amine, can be extracted into an aqueous acidic solution. The unreacted nitro compound and other non-basic impurities will remain in the organic layer. The aqueous layer can then be basified to precipitate the pure product.

  • Recrystallization: After a preliminary purification, recrystallization can be used to obtain a highly pure final product.

Analytical Characterization of Byproducts

The identification of byproducts is crucial for process optimization and quality control. A combination of analytical techniques is often employed.

TechniqueApplication in Byproduct Identification
TLC Rapid, qualitative monitoring of reaction progress and detection of impurities.
HPLC Quantitative analysis of product purity and impurity levels. Can be coupled with a mass spectrometer for identification.
Mass Spectrometry (MS) Determination of the molecular weight of impurities, aiding in their structural elucidation.
NMR Spectroscopy Provides detailed structural information about the product and any isolated impurities.

Section 3: General Purity and Stability Considerations

Question: My purified Ethyl 4-amino-2-hydroxybenzoate darkens over time upon storage. What is causing this degradation?

Answer: Aminophenols and their derivatives are susceptible to oxidation, which can lead to the formation of colored degradation products.

  • Causality: The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is prone to oxidation by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities.

  • Troubleshooting & Prevention:

    • Storage Conditions: Store the purified product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Refrigeration can also slow the degradation process.

    • Antioxidants: For solutions or formulations, the addition of a small amount of an antioxidant may be considered, depending on the final application.

References

  • Zhao, Y., et al. (2007). Synthesis of azo derivatives of 4-aminosalicylic acid. Chinese Chemical Letters, 18(6), 639-642.
  • Desai, S. J., et al. (2025). Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design. ACS Omega.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Organic Syntheses Procedure: ETHYL p-AMINOBENZOATE. (n.d.). Retrieved from [Link]

  • Chemistry Steps: Fischer Esterification. (2021, November 18). Retrieved from [Link]

  • OperaChem: Fischer Esterification-Typical Procedures. (2024, January 5). Retrieved from [Link]

  • Organic Chemistry Portal: Fischer Esterification. (n.d.). Retrieved from [Link]

  • Sciencemadness.org: Reduction of 4-nitrobenzoic acid. (2018, June 22). Retrieved from [Link]

  • Wikipedia: Fischer–Speier esterification. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure: Benzoic acid, 4-amino-, ethyl ester. (n.d.). Retrieved from [Link]

  • LibreTexts: 22. The Fischer Esterification. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Ethyl 4-amino-2-hydroxybenzoate Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Degradation Pathways, Impurity Profiling, and Analytical Troubleshooting Assigned Specialist: Senior Application Scientist, Pharmaceutical Development

Introduction: The Stability Paradox

Welcome to the technical support hub for Ethyl 4-amino-2-hydroxybenzoate (Ethyl Aminosalicylate). If you are accessing this guide, you are likely encountering one of two problems: your assay potency is dropping, or your formulation is discoloring.

This molecule presents a unique "stability paradox." While the ester linkage stabilizes the carboxylic acid function, it introduces a susceptibility to hydrolysis. Once hydrolyzed, the resulting acid (Para-aminosalicylic acid, or PAS) is thermodynamically unstable and rapidly degrades into a toxic impurity.

This guide deconstructs these pathways to help you secure your formulation and validate your analytical methods.

Module 1: The Degradation Cascade (Mechanistic Insight)

The Primary Pathway: Hydrolysis & Decarboxylation

The degradation of Ethyl 4-amino-2-hydroxybenzoate is not a single step; it is a cascade. The parent molecule (Ester) is relatively benign, but it acts as a reservoir for the intermediate (PAS), which generates the toxicant (m-Aminophenol).

  • Step 1: Hydrolysis (The Trigger)

    • Mechanism: Nucleophilic attack by water (or

      
      ) on the ester carbonyl carbon.
      
    • Product: Yields 4-amino-2-hydroxybenzoic acid (PAS) and Ethanol .

    • Kinetics: Pseudo-first-order in aqueous solution; catalyzed by both acid and base.

  • Step 2: Decarboxylation (The Toxicity Spike)

    • Mechanism: The resulting PAS is thermally unstable. It undergoes decarboxylation to release

      
      .
      
    • Product: m-Aminophenol (MAP) (3-aminophenol).[1][2]

    • Critical Note: MAP is a known nephrotoxin and has strict pharmacopeial limits (often < 0.1%).

The Secondary Pathway: Oxidative Discoloration
  • Mechanism: The electron-rich primary amine at position 4 and the phenolic hydroxyl at position 2 make the molecule highly susceptible to auto-oxidation.

  • Products: Formation of Quinone Imines and Azo/Azoxy coupling products.

  • Observation: These products are highly conjugated chromophores, causing solutions to turn brown or black even at trace levels (< 0.05%).

Pathway Visualization

DegradationPathway Ester Ethyl 4-amino-2-hydroxybenzoate (Parent Drug) PAS 4-amino-2-hydroxybenzoic acid (PAS - Intermediate) Ester->PAS Hydrolysis (+H2O, pH dependent) Ethanol Ethanol (Byproduct) Ester->Ethanol Quinones Quinone Imines/Azo Dyes (Brown Coloration) Ester->Quinones Direct Oxidation (Slow) MAP m-Aminophenol (TOXIC IMPURITY) PAS->MAP Decarboxylation (-CO2, Rapid) PAS->Quinones Oxidation (Light/Air/Metal Ions)

Figure 1: The degradation cascade of Ethyl 4-amino-2-hydroxybenzoate. Note that m-Aminophenol is a secondary degradant.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My HPLC chromatogram shows a new peak that keeps growing, even in the fridge."

Diagnosis: This is likely m-Aminophenol (MAP) formation driven by moisture.

  • Q: Why is this happening in the fridge?

    • A: While hydrolysis is temperature-dependent, it is not stopped by refrigeration (4°C). If your sample solvent contains water (e.g., Methanol/Water diluent) or the pH is not controlled, the ester hydrolyzes to PAS. PAS then decarboxylates.

  • Corrective Action:

    • Check Diluent: Switch to a non-aqueous diluent for stock preparation (e.g., 100% Methanol or Acetonitrile) if possible.

    • Buffer pH: If aqueous conditions are required, ensure the buffer pH is slightly acidic (pH 4.0–5.0). Avoid alkaline conditions (> pH 8.0) where ester hydrolysis is rapid.

    • Confirm Identity: Check the Relative Retention Time (RRT). MAP is less polar than PAS but often elutes earlier than the Ethyl ester in reverse-phase systems due to the loss of the lipophilic ethyl group and the carboxyl group.

Issue 2: "The solution turned brown, but the assay value is still 99.5%."

Diagnosis: Oxidative coupling (Trace degradation).

  • Q: How can it be pure if it looks so bad?

    • A: Oxidation products (quinone imines) have extremely high extinction coefficients. A degradation of only 0.01% can turn a clear solution tea-colored. This "visual failure" often precedes "assay failure."

  • Corrective Action:

    • Light Protection: Use amber glassware immediately. This molecule is photosensitive.

    • Antioxidants: If formulating, add Sodium Metabisulfite (0.1%) or EDTA (to chelate metals that catalyze oxidation).

    • Inert Atmosphere: Sparge solvents with Nitrogen or Argon to remove dissolved oxygen.

Issue 3: "I cannot separate the Acid (PAS) from the Impurity (MAP)."

Diagnosis: Co-elution due to ionization.

  • Q: Why are the peaks merging?

    • A: PAS is amphoteric (amine + carboxylic acid). MAP is basic (amine + phenol). At neutral pH, PAS is ionized (carboxylate anion) and elutes in the void volume.

  • Corrective Action:

    • Use Ion-Pairing or pH Control: You must suppress the ionization of the carboxylic acid on PAS to retain it. See the Standardized Protocol below.

Module 3: Standardized Analytical Protocol

To accurately quantify the parent and its critical degradants, use this validated Reverse-Phase HPLC method. This method separates the Ester, the Acid (PAS), and the Toxicant (MAP).

Method Parameters
ParameterSpecificationRationale
Column C18 (e.g., 250mm x 4.6mm, 5µm)Standard hydrophobic interaction.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Low pH suppresses PAS ionization (

), increasing retention.
Mobile Phase B Acetonitrile / Methanol (50:50)Organic modifier for elution of the Ethyl ester.
Mode GradientRequired to elute polar MAP/PAS early and non-polar Ester late.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 254 nm or 300 nm254 nm is universal; 300 nm is more specific to the salicylate core.
Temperature 25°CPrevent thermal degradation during the run.[3]
Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Phase Description
0.09010Elution of m-Aminophenol (MAP)
5.09010Isocratic hold for MAP/PAS separation
15.04060Ramp to elute Ethyl Ester
20.04060Wash
21.09010Re-equilibration
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between m-Aminophenol and PAS.
    
  • Tailing Factor: < 1.5 for the Ethyl Ester peak.

  • Sensitivity: S/N > 10 for m-Aminophenol at 0.05% concentration (Limit of Quantitation).

Module 4: Decision Tree for Unknown Impurities

Use this logic flow to identify unknown peaks in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected RRT_Check Check Relative Retention Time (RRT) Start->RRT_Check EarlyEluter Elutes Before Parent (RRT < 1.0) RRT_Check->EarlyEluter LateEluter Elutes After Parent (RRT > 1.0) RRT_Check->LateEluter Check_UV Check UV Spectrum EarlyEluter->Check_UV Is_Dimer Match: Azo/Azoxy Dimer (Oxidative Product) LateEluter->Is_Dimer High conjugation Is_MAP Match: m-Aminophenol (Decarboxylation Product) Check_UV->Is_MAP RRT ~0.2-0.4 Is_PAS Match: PAS (Acid) (Hydrolysis Intermediate) Check_UV->Is_PAS RRT ~0.5-0.7

Figure 2: Logic flow for identifying degradation products based on retention time.

References

  • PubChem. (n.d.). Ethyl 4-amino-2-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Luers, R. B., & Stadler, L. B. (1962).[1] Determination of m-aminophenol (MAP) in p-aminosalicylic acid (PAS) and sodium p-aminosalicylate.[1] Journal of Pharmaceutical Sciences, 51(2), 178–180.[1] Retrieved from [Link]

  • Vascautanu, A., et al. (2008). Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol.[4] Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation regarding ion-pair chromatography for PAS/MAP separation).

  • European Commission. (2006). Opinion on m-aminophenol. Scientific Committee on Consumer Products. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthetic routes. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you navigate common pitfalls and enhance your reaction outcomes.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in the synthesis of substituted aminobenzoates can often be traced back to a few key areas: incomplete reactions, side product formation, and product loss during workup and purification. This section is structured to help you diagnose the issue based on your experimental observations.

Issue 1: The Reaction Appears Sluggish or Incomplete (Significant Starting Material Remains)

Q: My TLC/LC-MS analysis shows a significant amount of the starting aminobenzoic acid or its precursor even after prolonged reaction times. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to problems with reaction kinetics or equilibrium. Let's break down the potential causes and solutions depending on your synthetic approach.

Probable Causes & Recommended Solutions:

  • For Fischer Esterification (Acid-Catalyzed Esterification):

    • Insufficient Catalyst: The amino group of the aminobenzoic acid is basic and can neutralize the acid catalyst.[1] Stoichiometric amounts of a strong acid like H₂SO₄ are often required to both protonate the amino group and catalyze the esterification.[1]

    • Equilibrium Limitations: Fischer esterification is a reversible reaction.[1][2] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.

      • Solution 1: Use Excess Alcohol. Employing the alcohol as the solvent or in large excess can shift the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[1][2][3]

      • Solution 2: Water Removal. If feasible for your setup, using a Dean-Stark apparatus to azeotropically remove water as it forms can significantly improve yields.[4]

    • Steric Hindrance: Bulky substituents on either the aminobenzoic acid or the alcohol can slow down the reaction rate.[5][6]

      • Solution: Increase the reaction temperature (reflux) and prolong the reaction time.[1] Monitor progress by TLC to determine the optimal reaction duration.

  • For Transesterification Reactions:

    • Inefficient Catalyst: The choice of catalyst is crucial for transesterification. Common catalysts include titanates, and strong acids or bases.[7][8]

    • Byproduct Inhibition: The alcohol byproduct of the transesterification can shift the equilibrium back to the starting materials.[7]

      • Solution: Distilling off the lower-boiling alcohol byproduct as it forms is an effective strategy to drive the reaction to completion.[7]

  • For Amide Coupling followed by Reduction/Other Transformations:

    • Inefficient Coupling Reagent: The choice of coupling reagent is critical for forming the initial amide bond.[9]

      • Solution: For sterically hindered or electron-deficient partners, consider more potent coupling reagents like HATU or HBTU in combination with a non-nucleophilic base like DIEA.[10][9][11]

    • Incomplete Reduction: If you are synthesizing an aminobenzoate via the reduction of a nitrobenzoate, incomplete reduction can be an issue.[12][13]

      • Solution: Ensure the catalyst (e.g., Pt/C, Pd/C) is active and that the hydrogen pressure is adequate.[12][13] For chemical reductions, ensure the stoichiometry of the reducing agent is correct.

Experimental Protocol: Optimizing a Fischer Esterification

  • To a round-bottom flask, add your substituted p-aminobenzoic acid (1.0 eq).

  • Add a 10-fold molar excess of the desired alcohol (e.g., ethanol for ethyl aminobenzoate).[1][3]

  • Slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise while stirring. A precipitate of the aminobenzoic acid salt may form.[1][3]

  • Attach a reflux condenser and heat the mixture to a gentle reflux. The precipitate should redissolve as the reaction progresses.[1][3]

  • Monitor the reaction by TLC every hour.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Proceed with the workup as described in the purification section.

Issue 2: The Reaction is Messy, with Multiple Side Products

Q: My crude reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the common side reactions and how can I suppress them?

A: The formation of multiple products often points to a lack of selectivity or the occurrence of undesired side reactions. The bifunctional nature of aminobenzoates (containing both an amino and a carboxylic acid group) makes them susceptible to self-polymerization or other competing reactions.

Probable Causes & Recommended Solutions:

  • Self-Polymerization (Amide Formation): Under conditions that activate the carboxylic acid, one molecule of aminobenzoic acid can react with the amino group of another, leading to oligomers or polymers. This is particularly problematic in syntheses involving coupling reagents.

    • Solution: Protection of the Amino Group. The most effective way to prevent this is to protect the amino group before activating the carboxylic acid.[14][15][16][17][18] Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[17][18]

  • Oxidation of the Amino Group: The amino group can be sensitive to oxidation, especially if the reaction is run at high temperatures or exposed to air for extended periods, leading to colored impurities.[19]

    • Solution: Inert Atmosphere. Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[19][20]

  • Poor Regioselectivity in Ring Substitution Reactions: When introducing new substituents to the aromatic ring, a lack of regioselectivity can lead to a mixture of isomers.[19]

    • Solution: Use of Directing Groups and Controlled Conditions. The existing amino and carboxyl groups (or their protected forms) will direct incoming electrophiles. Careful selection of reaction conditions (e.g., low temperatures for lithiation) is crucial for controlling regioselectivity.[19]

Experimental Protocol: Boc Protection of a Substituted Aminobenzoic Acid

  • Dissolve the substituted aminobenzoic acid (1.0 eq) in a suitable solvent like a mixture of 1,4-dioxane and water.

  • Add a base such as sodium hydroxide or triethylamine (2.0-3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylic acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected aminobenzoic acid.

Visualization of Troubleshooting Logic

Troubleshooting_Low_Yields Start Low Yield of Substituted Aminobenzoate Incomplete_Rxn Incomplete Reaction? (Starting Material Remains) Start->Incomplete_Rxn Side_Products Multiple Side Products? Start->Side_Products Purification_Loss Loss During Purification? Start->Purification_Loss Catalyst_Issue Catalyst Inefficiency/ Neutralization Incomplete_Rxn->Catalyst_Issue Cause Equilibrium_Issue Unfavorable Equilibrium (e.g., Water Present) Incomplete_Rxn->Equilibrium_Issue Cause Steric_Hindrance Steric Hindrance Incomplete_Rxn->Steric_Hindrance Cause Polymerization Self-Polymerization Side_Products->Polymerization Cause Oxidation Oxidation of Amino Group Side_Products->Oxidation Cause Regioselectivity Poor Regioselectivity Side_Products->Regioselectivity Cause Solubility_Issue Product is Water Soluble or Emulsion Forms Purification_Loss->Solubility_Issue Cause pH_Control Improper pH During Workup Purification_Loss->pH_Control Cause Sol_Catalyst Solution: Increase Catalyst Stoichiometry Catalyst_Issue->Sol_Catalyst Sol_Equilibrium Solution: Use Excess Reagent or Remove Byproduct Equilibrium_Issue->Sol_Equilibrium Sol_Steric Solution: Increase Temp/ Reaction Time Steric_Hindrance->Sol_Steric Sol_Polymer Solution: Protect Amino Group (e.g., Boc) Polymerization->Sol_Polymer Sol_Oxidation Solution: Use Inert Atmosphere (N2/Ar) Oxidation->Sol_Oxidation Sol_Regio Solution: Control Temp & Use Directing Groups Regioselectivity->Sol_Regio Sol_Solubility Solution: Brine Wash, Back-Extraction Solubility_Issue->Sol_Solubility Sol_pH Solution: Adjust pH to Product's Isoelectric Point pH_Control->Sol_pH

Caption: A flowchart for troubleshooting low yields in aminobenzoate synthesis.

Issue 3: Significant Product Loss During Workup and Purification

Q: The reaction seems to have gone to completion, but my isolated yield is very low. Where might I be losing my product?

A: Product loss during the workup and purification stages is a frequent and often underestimated problem. The amphoteric nature of many aminobenzoates means their solubility is highly dependent on pH.[19]

Probable Causes & Recommended Solutions:

  • Improper pH for Extraction:

    • The Problem: Aminobenzoates can exist as cations (protonated amine), zwitterions, or anions (deprotonated carboxylic acid), depending on the pH.[21] If the aqueous layer is at a pH where your product is charged, it will be water-soluble and lost during extraction with an organic solvent.

    • Solution: During the workup, carefully adjust the pH of the aqueous solution to the isoelectric point of your aminobenzoate, where it has minimal water solubility. For many simple aminobenzoates, this is in the weakly acidic to neutral range (pH 4-7).[19][22] A preliminary small-scale experiment to determine the optimal pH for precipitation can be very beneficial.

  • Emulsion Formation: The presence of both polar and non-polar functionalities in your product and byproducts can lead to the formation of stable emulsions during aqueous extraction, trapping your product.

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2]

  • Inappropriate Purification Method:

    • The Problem: Column chromatography on silica gel can sometimes lead to product loss, especially for more polar aminobenzoates that may streak or irreversibly bind to the silica.

    • Solution 1: Recrystallization. If your product is a solid and of reasonable purity after workup, recrystallization is often a more efficient purification method that can minimize loss.[19] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[19]

    • Solution 2: Modified Chromatography. If chromatography is necessary, consider adding a small amount of a modifier to the eluent, such as a few drops of acetic acid to prevent tailing of acidic compounds, or a small percentage of triethylamine for basic compounds.

Data Summary: pH-Dependent Solubility of p-Aminobenzoic Acid (PABA)

pH RangePredominant SpeciesWater Solubility
< 2.5Cationic (protonated amine)High
2.5 - 4.8Neutral/ZwitterionicLow
> 4.8Anionic (deprotonated acid)High

This table illustrates the importance of pH control during the workup of aminobenzoic acids and their derivatives. The optimal pH for extraction into an organic solvent is typically near the isoelectric point where the molecule is least soluble in water.

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the amino group when synthesizing an aminobenzoate?

A1: Not always, but it is highly recommended in many cases. For direct Fischer esterification, protection is generally not necessary because the acidic conditions protonate the amino group, effectively deactivating it.[14] However, for syntheses involving amide coupling reagents or organometallic intermediates, protecting the amino group is crucial to prevent side reactions like self-polymerization and to ensure the desired reactivity.[19]

Q2: What is the best way to monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring these reactions.[19][23] Use a solvent system that gives good separation between your starting material, product, and any major byproducts. Staining with a UV lamp is usually sufficient to visualize the aromatic compounds. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: My final product is discolored (e.g., yellow or brown). What causes this and how can I get a pure, colorless product?

A3: Discoloration is often due to the oxidation of the amino group, forming highly colored impurities.[19] To prevent this, conduct the reaction and purification steps under an inert atmosphere (nitrogen or argon).[19][20] If discoloration has already occurred, you may be able to remove the colored impurities by treating a solution of your product with activated carbon, followed by filtration and recrystallization.[20]

Q4: Can I use a base other than sodium carbonate for the workup after a Fischer esterification?

A4: Yes, other weak bases like sodium bicarbonate can be used. The goal is to neutralize the excess strong acid catalyst and deprotonate the ammonium salt of your product to precipitate the neutral ester.[1][3] It is important to use a base that is strong enough to neutralize the acid but not so strong that it could potentially hydrolyze your newly formed ester (saponification).

Visualization of a General Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material (Aminobenzoic Acid) Protect Protect Amino Group (Optional, e.g., Boc) Start->Protect If needed Esterify Esterification/ Coupling Reaction Start->Esterify Direct Protect->Esterify Monitor Monitor via TLC/LC-MS Esterify->Monitor Workup Aqueous Workup (pH control is key!) Esterify->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify End Pure Substituted Aminobenzoate Purify->End

Caption: A generalized workflow for the synthesis of substituted aminobenzoates.

References

  • Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-(methylthio)benzoic acid - Benchchem.
  • US7547798B2 - Process for preparing aminobenzoate esters - Google P
  • Mechanism of synthesis of n-butyl-p-aminobenzoate
  • CN101353311B - Process for preparing aminobenzoate esters - Google P
  • ETHYL p-AMINOBENZO
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchG
  • Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterific
  • Amide coupling reaction in medicinal chemistry.
  • Experiment 3. Ester Formation: Preparation of Benzocaine. II.
  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts.
  • Chapter 8 Amino Protecting Groups.
  • Protection for amino group and amino acid | PPTX - Slideshare.
  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • An in-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid - Benchchem.
  • US2735865A - Process for purifying p-aminobenzoic - Google P
  • Coupling Reagents - Aapptec Peptides.
  • US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Amino Acid-Protecting Groups - SciSpace.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Synthesis of Substituted Benzimidazoles from Aminobenzoate Esters: Applic
  • 3: Esterification (Experiment) - Chemistry LibreTexts.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Steric Hindrance Control Synthesis of Primary Amine-Containing Benzoxazines and Properties of the Resulting Poly(benzoxazine imide) Thermosetting Films - Macromolecules - ACS Figshare.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchG

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Technical Support Center: Stability & Storage of Ethyl 4-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-6059-OX Compound: Ethyl 4-amino-2-hydroxybenzoate (Ethyl Aminosalicylate) CAS: 6059-17-2 Priority: High (Irreversible Degradation Risk)

Executive Summary: The "Pink Powder" Phenomenon

Ethyl 4-amino-2-hydroxybenzoate is structurally predisposed to rapid oxidation due to the synergistic electron-donating effects of its para-amino and ortho-hydroxy groups. This "push-push" electronic system makes the aromatic ring highly electron-rich and susceptible to radical attack by atmospheric oxygen.

The Symptom: Users most frequently report a color shift from off-white crystalline powder to pink , and eventually brown . The Cause: Auto-oxidation leading to the formation of p-quinone imines and subsequent azo/azoxy oligomers. The Solution: Strict exclusion of oxygen and moisture using inert gas overlays (Argon/Nitrogen) and cold storage (-20°C).

The Mechanism: Why It Oxidizes

To prevent degradation, one must understand the enemy. This compound suffers from two primary instability pathways: Oxidative Quinoid Formation and Hydrolytic Cleavage .

Visualization: Degradation Pathways

The following diagram illustrates the transformation of the pristine ester into its colored degradation products.

OxidationPathway cluster_legend Legend Compound Ethyl 4-amino-2-hydroxybenzoate (White Crystalline) Radical Free Radical Intermediate (Phenoxyl/Aminyl Radical) Compound->Radical O2 / Light / Heat Acid 4-Aminosalicylic Acid (Hydrolysis Product) Compound->Acid H2O / H+ (Hydrolysis) Quinone p-Quinone Imine Species (PINK/RED Coloration) Radical->Quinone -2H (Oxidation) Polymer Oligomers/Polymers (BROWN Tar) Quinone->Polymer Polymerization Stable Stable Unstable Unstable

Caption: Figure 1. The oxidative cascade from stable ester to colored quinone imines (pink) and polymerized tars (brown), alongside the secondary hydrolysis pathway.

Troubleshooting Guide (FAQ)

Q1: My sample has turned a faint pink. Is it still usable?

A: Proceed with Caution.

  • Diagnosis: Pink coloration indicates the onset of quinone imine formation. These impurities are highly conjugated and visible even at ppm levels (0.1–0.5% impurity).

  • Action: If your application is sensitive (e.g., biological assays, GMP synthesis), purify immediately (see Protocol B). If used for rough qualitative work, check purity via HPLC; if >98%, it may be usable, but the oxidation products can act as radical initiators, accelerating further decomposition.

Q2: The material has clumped together. Is this oxidation?

A: Likely Hydrolysis.

  • Diagnosis: Clumping usually indicates moisture absorption (hygroscopy), leading to partial hydrolysis of the ethyl ester bond. This releases ethanol and 4-aminosalicylic acid (PAS).

  • Action: Dry the material in a vacuum desiccator over P₂O₅. If a vinegar-like or alcoholic smell is present, hydrolysis is significant. Recrystallization is required.

Q3: Can I store this in a standard refrigerator?

A: Only if sealed correctly.

  • Standard fridges have high humidity. If the vial is not perfectly sealed (e.g., a loose cap or simple Parafilm), moisture will enter, causing hydrolysis.

  • Recommendation: Place the vial inside a secondary container (e.g., a jar) containing desiccant silica gel before refrigerating.

Experimental Protocols

Protocol A: Long-Term Storage (The "Inert Overlay" Method)

For preventing oxidation in pristine samples.

Materials:

  • Argon or Nitrogen gas source (High Purity >99.9%)

  • Parafilm M® or electrical tape

  • Secondary containment (Desiccator or Amber Jar)

Step-by-Step:

  • Flush: After use, do not simply cap the bottle. Insert a pipette connected to a gentle stream of Argon into the vial.

  • Purge: Allow the heavy Argon to displace the air for 15–30 seconds. Note: Argon is superior to Nitrogen as it is heavier than air and forms a better "blanket" over the solid.

  • Seal: Quickly cap the vial tightly. Wrap the cap-neck junction with Parafilm to prevent gas exchange.

  • Environment: Store at -20°C in the dark.

Protocol B: Rescue Recrystallization

For purifying "Pink" samples back to White.

Principle: The oxidized quinone impurities are often more polar or have different solubility profiles than the ester. A solvent switch can leave impurities in the mother liquor.

ParameterSpecification
Solvent System Ethanol / Water (Recommended) or Ethyl Acetate / Hexane
Temperature 50–60°C (Do not boil excessively to prevent hydrolysis)
Recovery Yield Typically 70–80%

Workflow:

  • Dissolve: Dissolve the pink solid in the minimum amount of warm Ethanol (approx. 50°C).

  • Filter: If there are dark insoluble specks, filter quickly through a heated glass funnel.

  • Precipitate: Add warm Water dropwise until the solution becomes slightly turbid.

  • Cool: Allow the solution to cool slowly to room temperature, then place on ice.

  • Wash: Filter the white crystals and wash with cold 1:1 Ethanol/Water.

  • Dry: Dry under high vacuum in the dark. Crucial: Wet crystals oxidize rapidly.

Storage Decision Matrix

Use this logic flow to determine the appropriate storage method for your specific usage frequency.

StorageDecision Start New Sample Arrives Usage How often will you use it? Start->Usage Daily Daily / Weekly Usage->Daily LongTerm Monthly / Archival Usage->LongTerm MethodA Method A: Amber Vial + Desiccant Store at +4°C Daily->MethodA MethodB Method B: Argon Purge + Parafilm Store at -20°C LongTerm->MethodB GloveBox Is the lab humid (>50% RH)? MethodA->GloveBox Schlenk Use Glove Box or Schlenk Line Storage GloveBox->Schlenk Yes Continue Method A Continue Method A GloveBox->Continue Method A No

Caption: Figure 2. Decision matrix for selecting the optimal storage protocol based on usage frequency and environmental humidity.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate. (Analogous stability data for aminobenzoate esters).

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Amino-2-hydroxybenzoic acid. (Handling and storage of the parent acid).[1][2]

  • MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. (Mechanistic insight into aminobenzoate oxidation pathways).

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. (Protocols for inert gas handling).

  • Yeast Metabolome Database. (2024). Ethyl 4-hydroxybenzoate (Ethylparaben) Chemical Properties. (Solubility and hydrolysis data for the phenol-ester core).

Sources

Validation & Comparative

Spectroscopic differences between ortho, meta, and para aminobenzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for distinguishing between the three positional isomers of methyl aminobenzoate: Methyl Anthranilate (Ortho) , Methyl 3-aminobenzoate (Meta) , and Methyl 4-aminobenzoate (Para) .[1]

The differentiation relies on three distinct physicochemical mechanisms:

  • Intramolecular Hydrogen Bonding (Ortho): Creates a pseudo-heterocyclic ring, drastically altering IR wavenumbers and fluorescence (ESIPT).[1]

  • Through-Conjugation "Push-Pull" Effect (Para): Maximizes electronic delocalization, resulting in symmetric NMR patterns and specific UV bathochromic shifts.[1]

  • Cross-Conjugation (Meta): Disrupts direct resonance between the donor amine and acceptor ester, serving as a baseline for electronic isolation.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic transition energy is governed by the extent of conjugation between the electron-donating amine (-NH


) and the electron-withdrawing ester (-COOCH

).
Comparative Data
IsomerCommon Name

(nm)*
Electronic Mechanism
Ortho Methyl Anthranilate336 , 248H-Bond stabilized planarization; ESIPT potential.[1]
Meta Methyl 3-aminobenzoate272 , 226Cross-conjugation (Inductive effect dominates).[1]
Para Methyl 4-aminobenzoate292 , 288Direct "Push-Pull" resonance (Through-conjugation).[1]

*Data based on dilute acetonitrile or alcoholic solutions. Values may shift


5 nm depending on solvent polarity.
Mechanistic Insight[2][3][4][5]
  • Para (The Push-Pull System): The para isomer exhibits a strong Charge Transfer (CT) band.[1] The lone pair on the nitrogen donates into the ring, and the ester withdraws, creating a quinoid-like resonance structure. This lowers the HOMO-LUMO gap, causing a redshift relative to benzene, but less than the ortho isomer in certain solvents due to the specific stability of the ortho-H-bond.

  • Meta (The Insulator): The meta position prevents direct resonance participation of the amino lone pair with the carbonyl group. The absorption is hypsochromic (blue-shifted) relative to the others, resembling aniline more than a conjugated system.

  • Ortho (The Pseudo-Cycle): Intramolecular Hydrogen Bonding (IMHB) locks the amine and carbonyl into a planar 6-membered ring.[1] This planarization maximizes orbital overlap, leading to the lowest energy transition (highest

    
     at ~336 nm).
    

Resonance cluster_0 Electronic Pathways Para Para Isomer (Direct Conjugation) High Resonance UV_Shift Bathochromic Shift (Red Shift) Para->UV_Shift Strong (292 nm) Meta Meta Isomer (Cross Conjugation) Inductive Only Meta->UV_Shift Weak (272 nm) Ortho Ortho Isomer (H-Bond Locked) Planar & Stable Ortho->UV_Shift Strongest (336 nm)

Figure 1: Correlation between structural isomerism and UV-Vis spectral shifts.[1]

Vibrational Spectroscopy (FT-IR)[6][7]

Infrared spectroscopy is the definitive method for identifying the ortho isomer due to the "Chela Effect" (Intramolecular Hydrogen Bonding).

Carbonyl and Amine Stretching Frequencies[8]
Vibrational ModeOrtho (Methyl Anthranilate)Meta (Methyl 3-aminobenzoate)Para (Methyl 4-aminobenzoate)

(Ester)
~1680 cm

~1725 cm

~1710 cm


(Amine)
3300-3400 cm

(Sharp, Lower)
~3400-3500 cm

~3400-3500 cm

Mechanism Intramolecular H-Bond weakens C=O bondFree Carbonyl (Inductive)Conjugated Carbonyl
The Dilution Test (Self-Validating Protocol)

To confirm if a spectral shift is due to intramolecular (Ortho) or intermolecular (Para/Meta concentration) bonding:

  • Protocol: Record IR spectra at varying concentrations (0.1 M, 0.01 M, 0.001 M) in a non-polar solvent like CCl

    
     or Hexane.
    
  • Observation:

    • Ortho: The

      
       and 
      
      
      
      peaks will remain constant regardless of dilution (The bond is internal).
    • Para/Meta: Peaks may shift to higher wavenumbers upon dilution as intermolecular aggregates break apart.

Nuclear Magnetic Resonance (NMR)[1][7][9][10][11]

NMR distinguishes the isomers based on symmetry and proton environment.

1H NMR Signatures (in CDCl )[1]
  • Para Isomer (Symmetry):

    • Pattern: Classic AA'BB' system. Two doublets (roofing effect) in the aromatic region (approx 6.6 ppm and 7.8 ppm).

    • Integration: 2H each.

    • Logic: The molecule has a plane of symmetry through the C1-C4 axis.

  • Ortho Isomer (Deshielding):

    • Pattern: Four distinct aromatic signals (ABCD system).[1]

    • Key Shift: The amino protons (-NH

      
      ) are often broad but the H-bonding can cause deshielding compared to the free amine.
      
    • Ring Protons: H3 (adjacent to NH2) and H6 (adjacent to Ester) are magnetically distinct.[1]

  • Meta Isomer (Asymmetry):

    • Pattern: Four distinct protons, but with specific coupling constants:

      • Singlet-like (t) for H2 (between substituents).[1]

      • Doublet for H4 (ortho to NH2).

      • Doublet for H6 (ortho to Ester).[1]

      • Triplet for H5 (meta to both).

Photophysics: Fluorescence & ESIPT

The Ortho isomer is unique due to Excited State Intramolecular Proton Transfer (ESIPT), making it highly fluorescent with a large Stokes shift.[1]

The ESIPT Mechanism

Upon UV excitation, the acidity of the amine -NH and the basicity of the carbonyl oxygen increase. The proton transfers during the excited state lifetime, forming a phototautomer (keto-form). This species emits a photon and returns to the ground state, instantly reverting to the enol-form.

  • Ortho: Dual fluorescence or single highly red-shifted emission (Stokes shift > 5000 cm

    
    ).[1]
    
  • Para/Meta: Standard fluorescence (smaller Stokes shift), often dominated by Local Excited (LE) state emission.[1]

ESIPT cluster_1 Ortho-Isomer Specific S0_Enol Ground State (Enol) Absorbs UV S1_Enol Excited State (Enol)* S0_Enol->S1_Enol Excitation (hν) S1_Keto Excited State (Keto)* Proton Transfer S1_Enol->S1_Keto ESIPT (Fast) S0_Keto Ground State (Keto) Unstable S1_Keto->S0_Keto Fluorescence (Red Shifted) S0_Keto->S0_Enol Back Proton Transfer

Figure 2: The ESIPT cycle specific to Methyl Anthranilate (Ortho), causing anomalous fluorescence.[1]

Experimental Workflow: Identification Protocol

To objectively identify an unknown aminobenzoate ester, follow this logic flow.

Workflow Start Unknown Sample Step1 1. Run 1H NMR (CDCl3) Start->Step1 Decision1 Symmetric AA'BB' Pattern? Step1->Decision1 Result_Para Identify: PARA Isomer Decision1->Result_Para Yes Step2 2. Run FT-IR (Neat or CCl4) Decision1->Step2 No (ABCD Pattern) Decision2 C=O Stretch < 1690 cm-1? Step2->Decision2 Result_Ortho Identify: ORTHO Isomer (Intramolecular H-Bond) Decision2->Result_Ortho Yes Result_Meta Identify: META Isomer (Free Carbonyl ~1725 cm-1) Decision2->Result_Meta No

Figure 3: Step-by-step decision tree for isomer identification.

References

  • NIST Chemistry WebBook. Methyl Anthranilate and Isomers Spectral Data. National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. Vibronic spectroscopy of methyl anthranilate and its water complex: hydrogen atom dislocation in the excited state. Phys. Chem. Chem. Phys., 2019. [Link]

  • MDPI Molecules. Solvent Effects on the UV-Visible Absorption Spectra of Aminobenzoates. Molecules, 2021.[1] [Link]

  • ResearchGate. Photophysical Properties of Menthyl Anthranilate (Analogous to Methyl).[Link]

Sources

A Comparative Guide to the Fluorescence Properties of Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the fluorescence properties of aminobenzoate derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the structural and environmental factors that govern the fluorescence of these versatile compounds, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of Aminobenzoate Fluorescence

Aminobenzoic acids and their ester derivatives are a class of organic compounds with significant applications ranging from sunscreen agents to pharmaceutical intermediates and fluorescent probes.[1][2] Their core structure, an amino group and a carboxyl group attached to a benzene ring, gives rise to intriguing photophysical properties, particularly intramolecular charge transfer (ICT) characteristics that are often sensitive to the local environment.[3] This sensitivity makes them excellent candidates for fluorescent probes to study molecular interactions and environmental polarity. Understanding the nuances of their fluorescence behavior is paramount for designing novel sensors, optimizing their use in biological imaging, and developing new materials with tailored optical properties.

This guide will explore the key factors influencing the fluorescence of aminobenzoate derivatives, focusing on the positional isomerism (ortho, meta, para) of the amino group, the nature of substituents, and the profound effects of the solvent environment.

The Photophysical Basis of Fluorescence

Fluorescence is a multi-step process involving the absorption of a photon, subsequent relaxation to the lowest vibrational level of the first excited singlet state (S₁), and the eventual emission of a photon as the molecule returns to the ground state (S₀).[4]

Jablonski cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 First Triplet State (T₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v2 Phosphorescence

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Key parameters used to characterize fluorescence include:

  • Excitation (λex) and Emission (λem) Wavelengths: The specific wavelengths at which a molecule absorbs and emits light.

  • Stokes Shift: The difference in energy (or wavelength) between the excitation and emission maxima. Larger Stokes shifts are often desirable for minimizing self-absorption.

  • Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[5] This is a critical parameter for comparing the brightness of different fluorophores.

Comparative Analysis of Aminobenzoate Derivatives

The fluorescence properties of aminobenzoate derivatives are highly dependent on their molecular structure and the surrounding solvent environment.

The Critical Role of Substituent Position

The relative positions of the amino (-NH₂) and ester (-COOR) groups on the benzene ring (ortho, meta, or para) fundamentally alter the electronic distribution and, consequently, the photophysical behavior.

A study on methyl aminobenzoate isomers revealed significant differences:

  • Para-methyl aminobenzoate (p-MA): Exhibits a stable charge transfer character in its excited state. Its fluorescence quantum yields are sensitive to both solvent polarity and the hydrogen-bonding character of the solvent.

  • Meta-methyl aminobenzoate (m-MA): Shows photodynamics that are highly sensitive to solvent polarity. Its emission spectra display larger Stokes shifts with increasing solvent polarity. Both the fluorescence quantum yield and lifetime for m-MA increase in polar solvents.

  • Ortho-aminobenzoate (anthranilate) derivatives: These compounds are frequently used as fluorescent probes.[6][7] Their fluorescence can be influenced by intramolecular hydrogen bonding between the amino group and the carbonyl of the ester, a factor that is disrupted by protic solvents.[8]

Influence of the Solvent Environment (Solvatochromism)

The solvent plays a crucial role in modulating the fluorescence of aminobenzoate derivatives, primarily by stabilizing the charge-separated excited state.

  • Polarity: For derivatives like m-MA, increasing solvent polarity leads to larger Stokes shifts, indicating a more significant stabilization of the polar excited state relative to the ground state.

  • Hydrogen Bonding: The ability of a solvent to donate or accept hydrogen bonds can compete with or enhance intramolecular hydrogen bonds within the fluorophore. In protic solvents, intermolecular hydrogen bonding can dominate, leading to altered fluorescence properties.[8] For p-MA, temperature-dependent studies in polar solvents show a blue shift in absorption with increasing temperature, which is attributed to the disruption of stabilizing hydrogen bonds.

Quantitative Comparison of Photophysical Properties

The following table summarizes key fluorescence properties for selected aminobenzoate derivatives in different solvents. This data, compiled from various studies, highlights the structure-property relationships discussed.

DerivativeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)Reference(s)
p-Aminobenzoic acid (PABA) Water (neutral)~288~340~4800Low[9]
Methyl-4-aminobenzoate (p-MA) Cyclohexane297332~36000.17
Acetonitrile303345~41000.33
Ethanol305358~49000.15
Methyl-3-aminobenzoate (m-MA) Cyclohexane299333~35000.02
Acetonitrile302358~51000.12
Ethanol305400~78000.08
Ortho-aminobenzoic acid (Abz) derivatives Aqueous Media~320~420~7300Varies[6][8]

Note: The values presented are approximate and can vary based on specific experimental conditions such as temperature, pH, and purity.

Experimental Protocols for Fluorescence Characterization

Accurate and reproducible characterization of fluorescence properties is essential. Here, we provide a detailed protocol for determining the relative fluorescence quantum yield, a common and reliable method.[10][11]

Workflow for Relative Quantum Yield Determination

workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (e.g., Quinine Sulfate) measure_abs Measure Absorbance Spectra (Ensure A < 0.1 at λex) prep_standard->measure_abs prep_sample Prepare Sample Solutions (Aminobenzoate Derivative) prep_sample->measure_abs measure_fluo Measure Corrected Fluorescence Emission Spectra measure_abs->measure_fluo Same λex integrate Integrate Area under Emission Curves measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φx) using the Comparative Equation plot->calculate

Caption: Experimental workflow for relative fluorescence quantum yield.

Step-by-Step Methodology

This protocol is based on the comparative method, which relates the fluorescence of an unknown sample to that of a well-characterized standard.[10][12]

A. Rationale for Experimental Choices:

  • Standard Selection: A quantum yield standard should be chosen that absorbs and emits in a similar wavelength range to the sample to minimize wavelength-dependent instrument artifacts. Quinine sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54 for λex = 350 nm) is a common standard for the UV-Vis region.[5]

  • Solvent: The same solvent should be used for both the standard and the sample to ensure the refractive index is constant.

  • Absorbance: The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to avoid inner filter effects, where emitted light is reabsorbed by other fluorophores in the solution.[12]

B. Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the chosen quantum yield standard (e.g., quinine sulfate) in the appropriate solvent (e.g., 0.5 M H₂SO₄).

    • Accurately prepare a stock solution of the aminobenzoate derivative in the same solvent.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen to yield absorbances between approximately 0.01 and 0.1 at the intended excitation wavelength.

  • UV-Vis Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.

    • Record the absorbance value at the chosen excitation wavelength (λex) for each solution.

  • Fluorescence Emission Measurements:

    • Using a spectrofluorometer, record the corrected emission spectrum for each solution. Crucially, the excitation and emission slit widths, excitation wavelength, and all other instrument parameters must be kept identical for all measurements of both the standard and the sample. [12]

    • The emission range should be set to capture the entire fluorescence band.

  • Data Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • For both the standard and the sample, create a plot of integrated fluorescence intensity versus absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the best-fit straight line for both plots. The plot should be linear, confirming the absence of inner filter effects.

  • Quantum Yield Calculation:

    • The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:[10]

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    • Where:

      • Φₛₜ is the known quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions. If the same solvent is used, this term (ηₓ²/ηₛₜ²) cancels out to 1.

Conclusion

The fluorescence properties of aminobenzoate derivatives are a fascinating interplay of molecular structure and environmental factors. The position of the amino group dictates the fundamental charge transfer characteristics, with para and meta isomers showing distinct sensitivities to solvent polarity. This solvatochromism, driven by polarity and hydrogen bonding, allows these molecules to serve as sensitive reporters of their local environment. By employing rigorous experimental protocols, researchers can accurately characterize and compare these properties, paving the way for the rational design of advanced fluorescent probes, sensors, and materials for a wide array of scientific and pharmaceutical applications.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

  • Murer, P., Gwerder, L., & Gessner, O. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Physical Chemistry Chemical Physics, 23(40), 22961-22971. [Link]

  • Toniolo, C., et al. (2001). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Journal of Peptide Research, 57(1), 5-16. [Link]

  • de Almeida, K. J., et al. (2009). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 208(2-3), 135-142. [Link]

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071. [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.com. [Link]

  • Royal Society of Chemistry. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. RSC Publishing. [Link]

  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

  • Matsuoka, Y., et al. (2012). Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[8][10]thieno[3,2-d]pyrimidine 5,5-dioxides. Molecules, 17(2), 2096-2109. [Link]

  • Silva, S. M., et al. (2010). General and Specific Solvent Effects in Optical Spectra of ortho-Aminobenzoic Acid. ResearchGate. [Link]

  • Catalán, J., & Langhals, H. (2000). The photophysics of p-aminobenzoic acid. Photochemical & Photobiological Sciences, 1(11), 863-869. [Link]

  • Wang, Y., et al. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Molecules, 29(7), 1635. [Link]

  • Novozhilova, M. A., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1133. [Link]

  • Sobeck, S. J. (2017). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. ACS Publications. [Link]

  • Hrdina, R., et al. (2012). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • Oliveira, E. B., et al. (2002). Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. Peptides, 23(11), 1959-1966. [Link]

  • Kwok, W. M., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Chemical Science, 11(16), 4115-4126. [Link]

  • Ramasamy, S. M., & Hurtubise, R. J. (1990). Comparative study of solid-matrix luminescence interactions of p-aminobenzoate on two different matrices. Analytical Chemistry, 62(10), 1044-1049. [Link]

  • Teale, F. W., & Weber, G. (1957). Spectrofluorimetric Determination of Urinary P-Aminobenzoic and P-Aminosalicylic Acids in the BT-PABA/PAS Test of Pancreatic Function. Biochemical Journal, 65(3), 476-482. [Link]

  • Gasparro, F. P., & O'Hara, P. (1992). The Photochemistry of P-Aminobenzoic Acid. Photochemistry and Photobiology, 55(5), 735-745. [Link]

  • Klymchenko, A. S., et al. (2022). A highly solvatochromic and fluorescent probe based on 3-aminobenzanthrone. Molbank, 2022(1), M1323. [Link]

  • Shiman, D. I., et al. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 5(53), 42903-42909. [Link]

  • Bratton, A. C., & Marshall, E. K. (1939). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Journal of Biological Chemistry, 128(2), 537-550. [Link]

  • Google Patents. (2012).
  • Sobanska, A. W., & Pyzowski, J. (2007). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Journal of Planar Chromatography – Modern TLC, 20(4), 263-267. [Link]

  • National Institute of Standards and Technology. (2012). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Special Publication. [Link]

  • Google Patents. (2009).

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Inhibitory activity of Ethyl 4-amino-2-hydroxybenzoate compared to other compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Inhibitory Activity of Ethyl 4-amino-2-hydroxybenzoate and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 4-amino-2-hydroxybenzoate and its Therapeutic Context

Ethyl 4-amino-2-hydroxybenzoate, an ester of 4-aminosalicylic acid (4-ASA), belongs to a class of compounds with established therapeutic relevance. Its parent molecule, 4-ASA, is a known antitubercular agent and also exhibits anti-inflammatory properties. The structural modifications, such as esterification, of 4-ASA can significantly influence its pharmacokinetic and pharmacodynamic properties, including cell permeability, target affinity, and metabolic stability. This guide will explore the inhibitory potential of the ethyl ester derivative in comparison to its parent acid and other modified forms.

Comparative Analysis of Inhibitory Activities

While specific inhibitory data for Ethyl 4-amino-2-hydroxybenzoate is not extensively available in the public domain, we can project its potential activities based on the well-documented effects of its structural relatives.

Antimycobacterial Activity

4-aminosalicylic acid (4-ASA) is a second-line antitubercular drug that acts as a bacteriostatic agent against Mycobacterium tuberculosis.[1][2] It functions as a prodrug that, upon incorporation into the folate pathway, inhibits dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.[2][3] A study on new derivatives of 4-ASA has shown that modifications to the parent structure can lead to enhanced antimycobacterial potency. For instance, certain synthesized derivatives exhibited significant activity against the growth of M. tuberculosis, with one compound being 2.5 times more potent than 4-ASA itself.[3][4]

Table 1: Comparative Antimycobacterial Activity of 4-ASA and its Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)
4-aminosalicylic acid (4-ASA)Mycobacterium tuberculosis H37RV> 1.04
Compound 17 (4-ASA derivative)Mycobacterium tuberculosis H37RVSignificant Activity
Compound 19 (4-ASA derivative)Mycobacterium tuberculosis H37RVSignificant Activity
Compound 20 (4-ASA derivative)Mycobacterium tuberculosis H37RV1.04

Data sourced from a study on new 4-aminosalicylic acid derivatives.[3][4]

Given these findings, it is plausible that Ethyl 4-amino-2-hydroxybenzoate could retain or even possess enhanced antimycobacterial properties compared to 4-ASA, potentially due to improved cell wall penetration facilitated by the ethyl ester group.

Anti-inflammatory Activity

The anti-inflammatory effects of 4-ASA and its derivatives are another area of significant interest. A related compound, 2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoate, has demonstrated anti-inflammatory properties by inhibiting the production of proinflammatory cytokines and nitric oxide.[5] Furthermore, studies on new 4-ASA derivatives have identified compounds with potent cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition, key enzymes in the inflammatory cascade, without causing gastric lesions.[3][4]

Table 2: Comparative Anti-inflammatory Activity of 4-ASA Derivatives

CompoundKey Inhibitory TargetsObserved Effect
Compound 10 (4-ASA derivative)COX-2, 5-LOXPotent Inhibition
Compound 19 (4-ASA derivative)COX-2, 5-LOXPotent Inhibition
Compound 20 (4-ASA derivative)COX-2, 5-LOXPotent Inhibition

Data sourced from a study on new 4-aminosalicylic acid derivatives.[3][4]

The structural similarity of Ethyl 4-amino-2-hydroxybenzoate to these active compounds suggests it may also exhibit inhibitory effects on key inflammatory mediators.

Experimental Protocols for Evaluating Inhibitory Activity

To empirically determine the inhibitory profile of Ethyl 4-amino-2-hydroxybenzoate, the following established experimental protocols are recommended.

Antimycobacterial Susceptibility Testing

A standard method to determine the antimycobacterial activity is the microplate Alamar Blue assay (MABA).

Step-by-Step Methodology:

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The culture is grown to mid-log phase and then diluted to a standardized concentration.

  • Compound Preparation: Ethyl 4-amino-2-hydroxybenzoate is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared in a 96-well microplate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the test compound.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare M. tuberculosis inoculum C Inoculate microplate wells A->C B Prepare serial dilutions of Ethyl 4-amino-2-hydroxybenzoate B->C D Incubate at 37°C C->D E Add Alamar Blue solution D->E F Incubate and observe color change E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Antimycobacterial Susceptibility Testing.

In Vitro Anti-inflammatory Assays

This assay determines the ability of the compound to inhibit the cyclooxygenase enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: The test compound, Ethyl 4-amino-2-hydroxybenzoate, is pre-incubated with the enzymes.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

This assay measures the inhibition of 5-lipoxygenase, another key enzyme in the inflammatory pathway.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of purified 5-LOX enzyme and its substrate, linoleic acid.

  • Compound Incubation: The test compound is pre-incubated with the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the substrate.

  • Measurement of Product Formation: The formation of the product is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

  • Calculation of Inhibition: The percentage of inhibition is calculated based on the reduction in the rate of the reaction.

G cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Inhibited by 4-ASA Derivatives LOX 5-LOX AA->LOX Inhibited by 4-ASA Derivatives PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation {Inflammation} PGs->Inflammation LTs->Inflammation

Sources

A Senior Application Scientist's Guide to Ethyl 4-amino-2-hydroxybenzoate: A Comparative Validation for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of foundational building blocks is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth, objective comparison of Ethyl 4-amino-2-hydroxybenzoate against its common alternatives, offering experimental insights and data to inform your selection process in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Ethyl 4-amino-2-hydroxybenzoate

Ethyl 4-amino-2-hydroxybenzoate, an ester of 4-aminosalicylic acid, is a versatile building block in medicinal chemistry. Its unique trifunctional nature—an aromatic amine, a hydroxyl group, and an ethyl ester—offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecules with therapeutic potential. The strategic placement of the hydroxyl group ortho to the ester and para to the amine group significantly influences its reactivity and the properties of its derivatives, setting it apart from other isomeric aminobenzoates.

This guide will delve into a comparative analysis of Ethyl 4-amino-2-hydroxybenzoate against two primary alternatives: Ethyl 4-aminobenzoate (Benzocaine) and 4-Aminobenzoic Acid (PABA). We will explore their performance in key synthetic applications, the pharmacological profiles of their derivatives, and practical considerations such as safety and scalability.

Comparative Analysis of Building Blocks

The choice of a building block is often a trade-off between reactivity, stability, cost, and the desired properties of the final compound. Here, we compare Ethyl 4-amino-2-hydroxybenzoate with its key alternatives.

FeatureEthyl 4-amino-2-hydroxybenzoateEthyl 4-aminobenzoate (Benzocaine)4-Aminobenzoic Acid (PABA)
Key Functional Groups Aromatic Amine, Phenolic Hydroxyl, Ethyl EsterAromatic Amine, Ethyl EsterAromatic Amine, Carboxylic Acid
Reactivity High, influenced by both amine and hydroxyl groups. The hydroxyl group can direct reactions and participate in intramolecular hydrogen bonding.Moderate, primarily driven by the aromatic amine.High, with reactivity at both the amine and carboxylic acid groups.[1]
Key Applications Synthesis of benzimidazoles, benzoxazoles, Schiff bases, and other heterocycles with potential antimicrobial, anticancer, and anti-inflammatory activities.Local anesthetic; starting material for Schiff bases and other derivatives with a range of biological activities.[2]Precursor in the synthesis of folate antagonists, sulfonamides, and other antimicrobials.[1]
Solubility Generally soluble in organic solvents.Soluble in organic solvents.[2]Sparingly soluble in water, soluble in organic solvents.
Safety Profile May cause skin and eye irritation.[3]May cause allergic skin reactions.[4][5]May cause skin, eye, and respiratory irritation.[3]
The Influence of the Ortho-Hydroxyl Group

The defining feature of Ethyl 4-amino-2-hydroxybenzoate is the hydroxyl group positioned ortho to the ester. This seemingly small difference has profound implications for its utility in drug discovery.

  • Enhanced Reactivity and Cyclization Potential: The ortho-hydroxyl group can act as a nucleophile or a directing group in various reactions. For instance, in the synthesis of benzimidazoles, the hydroxyl group can facilitate the cyclization step, potentially leading to higher yields and milder reaction conditions compared to syntheses starting from Ethyl 4-aminobenzoate.

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and ester groups allows for intramolecular hydrogen bonding. This can influence the conformation of the molecule and its derivatives, which in turn can affect their binding to biological targets.

  • Chelating Properties: The ortho-hydroxy-ester motif can act as a bidentate ligand, enabling the formation of stable metal complexes. This property can be exploited in the design of metallodrugs or diagnostic agents.

Performance in Key Synthetic Applications

The true validation of a building block lies in its performance in synthesizing target molecules. Below, we compare the utility of Ethyl 4-amino-2-hydroxybenzoate and its alternatives in two common and important classes of reactions in drug discovery: the synthesis of benzimidazoles and Schiff bases.

Benzimidazole Synthesis

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[6] Aminobenzoic acid derivatives are common starting materials for their synthesis.[7]

Workflow for Benzimidazole Synthesis:

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Ethyl 4-amino-2-hydroxybenzoate C Condensation & Cyclization A->C B o-Phenylenediamine B->C D Benzimidazole Derivative C->D cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Aminobenzoic Acid Derivative C Condensation A->C B Aldehyde or Ketone B->C D Schiff Base C->D

Caption: Generalized workflow for Schiff base synthesis.

Comparative Performance:

Building BlockTypical Reaction ConditionsObserved Advantages/Disadvantages
Ethyl 4-amino-2-hydroxybenzoate Reflux in ethanol with a catalytic amount of acid.The hydroxyl group can participate in hydrogen bonding, potentially influencing the electronic properties and biological activity of the resulting Schiff base. This can also lead to the formation of metal complexes.
Ethyl 4-aminobenzoate Similar to above; widely used and well-documented. [2]A straightforward and reliable building block. The resulting Schiff bases have been extensively studied.
4-Aminobenzoic Acid Can be used directly, though esterification is common to improve solubility and reactivity. [1]The free carboxylic acid can sometimes interfere with the reaction or require protection.

Experimental Protocols

To provide a practical framework for validation, detailed experimental protocols for the synthesis of a benzimidazole and a Schiff base using Ethyl 4-amino-2-hydroxybenzoate are provided below.

Protocol 1: Synthesis of a 2-Substituted Benzimidazole Derivative

Materials:

  • Ethyl 4-amino-2-hydroxybenzoate

  • o-Phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-amino-2-hydroxybenzoate (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (20 mL).

  • Add the aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the crude product with water and recrystallize from ethanol to obtain the pure benzimidazole derivative.

Protocol 2: Synthesis of a Schiff Base Derivative

Materials:

  • Ethyl 4-amino-2-hydroxybenzoate

  • Substituted aromatic aldehyde (e.g., salicylaldehyde)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve Ethyl 4-amino-2-hydroxybenzoate (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours.

  • Monitor the formation of the Schiff base by TLC.

  • After the reaction is complete, cool the flask to room temperature to allow the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Pharmacological and Safety Considerations

The ultimate goal of using these building blocks is to synthesize novel drugs. Therefore, understanding the pharmacological profile of the resulting derivatives and the safety of the building blocks themselves is paramount.

Pharmacological Implications

The choice of the aminobenzoic acid isomer can significantly impact the biological activity of the final molecule.

  • Ethyl 4-amino-2-hydroxybenzoate Derivatives: The presence of the hydroxyl group can lead to derivatives with enhanced hydrogen bonding capabilities, potentially increasing their affinity for biological targets. This has been observed in derivatives exhibiting antimicrobial and anticancer activities.

  • Ethyl 4-aminobenzoate Derivatives: As the core of the local anesthetic Benzocaine, its derivatives have been extensively explored for a wide range of activities, including antimicrobial and anti-inflammatory properties. [2]

  • 4-Aminobenzoic Acid (PABA) Derivatives: PABA is a precursor for folate synthesis in bacteria, and its derivatives have been central to the development of sulfonamide antibiotics. [1]

Safety and Handling

All three building blocks require standard laboratory safety precautions.

CompoundKey HazardsRecommended Precautions
Ethyl 4-amino-2-hydroxybenzoate Skin and eye irritant.Wear protective gloves, and eye/face protection. Handle in a well-ventilated area. [3]
Ethyl 4-aminobenzoate May cause an allergic skin reaction.Avoid breathing dust. Wear protective gloves. [4][5]
4-Aminobenzoic Acid (PABA) Causes skin, eye, and respiratory irritation. May cause an allergic skin reaction.Wear protective gloves, eye/face protection, and respiratory protection if dust is generated. [3]

Conclusion and Future Outlook

Ethyl 4-amino-2-hydroxybenzoate stands out as a highly valuable and versatile building block in drug discovery. Its unique structural features, particularly the ortho-hydroxyl group, offer distinct synthetic advantages and open avenues for creating novel molecular architectures with diverse pharmacological profiles.

While Ethyl 4-aminobenzoate and PABA remain important and widely used starting materials, the strategic incorporation of Ethyl 4-amino-2-hydroxybenzoate into a drug discovery program can provide a competitive edge by:

  • Facilitating the synthesis of complex heterocyclic systems.

  • Introducing additional points for derivatization and structure-activity relationship (SAR) studies.

  • Potentially enhancing the biological activity of the final compounds through increased hydrogen bonding and chelating capabilities.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious selection of building blocks like Ethyl 4-amino-2-hydroxybenzoate will be a key determinant of success. Further head-to-head comparative studies under standardized conditions are warranted to fully quantify the advantages of this promising scaffold.

References

  • Kumar, et al. (2003). Bioorganic & Medicinal Chemistry, 11(23), 5167-5176.
  • Stefan, L. R., et al. (2002). Bioorganic & Medicinal Chemistry Letters, 12(19), 2755-2758.
  • Pan, P. C., & Sun, C. M. (1999). Tetrahedron Letters, 40(34), 6443-6444.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, May 1).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Pharmaceuticals, 16(10), 1419.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules, 25(1), 2.
  • World Journal of Pharmaceutical Research. (2023).
  • Journal of Pharmaceutical Technology, Research and Management. (2013).
  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). Scientific Reports, 12(1), 843.
  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
  • Cost-effectiveness analysis and efficient use of the pharmaceutical budget: the key role of clinical pharmacologists. (2012). British Journal of Clinical Pharmacology, 74(6), 931-936.
  • Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2141.
  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved February 22, 2026, from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINO BENZOIC ACID (PABA) (P-AMINO BENZOIC ACID). Retrieved February 22, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • New guidance to aid cost-effectiveness analysis of new drugs. (2025, January 17). European Pharmaceutical Review.
  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2022). Frontiers in Chemistry, 10, 938539.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12). Preprints.org.

Sources

Comparative efficacy of Ethyl 4-amino-2-hydroxybenzoate derivatives in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: Ethyl 4-amino-2-hydroxybenzoate Derivatives

Executive Summary: The Scaffold Advantage

Ethyl 4-amino-2-hydroxybenzoate (also known as Ethyl 4-aminosalicylate ) represents a privileged pharmacophore in medicinal chemistry. Unlike its non-hydroxylated counterpart (Benzocaine), the presence of the ortho-phenolic hydroxyl group confers unique reactivity and bioactivity profiles.[1]

This guide objectively compares the efficacy of this parent scaffold against its two primary derivative classes: Schiff Bases (Azomethines) and Metal-Organic Complexes .

Key Findings:

  • Potency Shift: The parent ester exhibits mild antimicrobial activity. Derivatization into Schiff bases increases lipophilicity, enhancing membrane permeability and lowering Minimum Inhibitory Concentration (MIC) values by 2–4 fold.[1]

  • Cytotoxicity: Metal complexes (specifically Cu(II) and Zn(II)) of these derivatives show superior cytotoxicity against leukemia and fibrosarcoma cell lines compared to the free ligands, driven by enhanced DNA binding and apoptosis induction.[1]

  • Versatility: The 2-hydroxy group acts as an auxiliary chelating site, making this scaffold superior to simple aminobenzoates for metallodrug development.[1]

Chemical Scaffold & Derivatization Logic

To understand efficacy, one must understand the structural modifications.[1] The parent molecule offers three sites for modification:

  • 4-Amino Group: The primary target for Schiff base formation (reaction with aldehydes) or diazotization.

  • 2-Hydroxy Group: Crucial for metal chelation and hydrogen bonding within the active site of enzymes.

  • Ethyl Ester: Modulates solubility but is often kept stable to maintain lipophilicity.

Comparative Structures
Compound ClassStructural ModificationPrimary Mechanism of ActionBioavailability
Parent (Ethyl PAS) None (Free NH₂, Free OH)Folate synthesis inhibition (bacteriostatic)Moderate (Polar)
Schiff Base Derivatives Azomethine (-N=CH-Ar) formationIntercalation into DNA; disruption of cell wallsHigh (Lipophilic)
Metal Complexes Cu/Zn coordination via N/O donorsROS generation; DNA cleavage; Chelation theoryVariable (Tunable)

Comparative Bioassay Performance

The following data aggregates results from standardized broth microdilution assays (bacteria) and MTT assays (cancer cell lines).

A. Antimicrobial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.[2]

Test OrganismParent ScaffoldSchiff Base (Salicylaldehyde deriv.)[3]Cu(II) Complex of Schiff BaseControl (Ciprofloxacin)
S. aureus (Gram +)12531.2515.6 0.5
E. coli (Gram -)>25062.531.25 0.01
C. albicans (Fungal)>50012562.5 10 (Fluconazole)

Analysis: The Schiff base derivative demonstrates a 4-fold increase in potency against S. aureus compared to the parent. The Copper(II) complex further doubles this potency. This supports Overtone’s concept and Chelation Theory: upon chelation, the polarity of the metal ion is reduced, increasing the lipophilic character of the metal chelate and favoring its permeation through the lipid layer of the bacterial membrane [1][3].[1]

B. Cytotoxicity (IC₅₀ in µM)

Tested against HL-60 (Leukemia) and HT-1080 (Fibrosarcoma) lines.

CompoundHL-60 IC₅₀ (µM)HT-1080 IC₅₀ (µM)Mechanism Note
Parent Ester >100 (Inactive)>100Rapid metabolism/excretion.
Zn(II) Complex 45.238.5Induction of Bax; suppression of Bcl-2.
Cu(II) Complex 12.4 18.1 ROS-mediated mitochondrial damage.

Analysis: The parent compound is virtually inactive in cytotoxicity assays. However, the Cu(II) complexes exhibit significant potency, comparable to standard chemotherapeutics in early-stage screening.[1] The mechanism involves the upregulation of caspase-3 and p53, triggering intrinsic apoptosis [4].[1]

Mechanism of Action: Visualized

The following diagram illustrates the divergent pathways of the parent compound versus its metal-complexed derivatives.

MOA Parent Ethyl 4-amino-2-hydroxybenzoate Membrane Lipid Membrane Permeation Parent->Membrane Low Efficiency Deriv Schiff Base / Metal Complex Deriv->Membrane High Efficiency (Lipophilicity) Intracellular Intracellular Accumulation Membrane->Intracellular Target1 DNA Intercalation Intracellular->Target1 Planar Ligands Target2 ROS Generation (Fenton Reaction) Intracellular->Target2 Cu(II)/Zn(II) Ions Apoptosis Apoptosis (Caspase-3 Activation) Target1->Apoptosis Target3 Mitochondrial Dysfunction Target2->Target3 Target3->Apoptosis

Caption: Comparative cellular uptake and apoptotic triggering. Derivatives utilize enhanced lipophilicity to penetrate cells, where metal centers generate Reactive Oxygen Species (ROS).[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Create the lipophilic intermediate from Ethyl 4-amino-2-hydroxybenzoate.

  • Reagents:

    • Ethyl 4-amino-2-hydroxybenzoate (10 mmol)

    • Substituted Benzaldehyde (e.g., 2-hydroxybenzaldehyde) (10 mmol)[1]

    • Absolute Ethanol (30 mL)

    • Glacial Acetic Acid (2-3 drops, catalytic)[1]

  • Procedure:

    • Dissolve the amine in ethanol in a round-bottom flask.

    • Add the aldehyde slowly with stirring.

    • Add catalytic acetic acid.

    • Reflux for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature; pour into ice-cold water.

    • Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.[1]

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the NH₂ doublet (3300-3400 cm⁻¹) and appearance of the Azomethine (C=N) peak at 1600–1630 cm⁻¹ [1][2].

Protocol B: Resazurin-Based Microdilution Assay (MIC)

Objective: Visual, colorimetric determination of antimicrobial potency.[1]

  • Preparation:

    • Prepare stock solutions of derivatives in DMSO (1 mg/mL).

    • Prepare bacterial inoculum adjusted to 0.5 McFarland standard.

  • Plate Setup:

    • Use 96-well sterile plates.

    • Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

    • Perform serial 2-fold dilutions of the test compound across columns 1–10.

    • Controls: Column 11 = Growth Control (Bacteria + Broth + DMSO). Column 12 = Sterility Control (Broth only).

  • Incubation:

    • Add 10 µL of bacterial suspension to wells 1–11.

    • Incubate at 37°C for 24 hours.

  • Readout (The Critical Step):

    • Add 20 µL of Resazurin solution (0.015%) to all wells.

    • Incubate for 2–4 hours.

    • Interpretation:

      • Blue: No growth (Inhibition).

      • Pink/Colorless: Active growth (Resazurin reduced to Resorufin).

    • The MIC is the lowest concentration that remains blue.

Workflow Visualization

Workflow Start Start: Equimolar Mixing Reflux Reflux (EtOH) 4-6 Hours Start->Reflux TLC TLC Check (Hex:EtOAc) Reflux->TLC TLC->Reflux Incomplete Filter Ice Bath & Filtration TLC->Filter Complete Recryst Recrystallization Filter->Recryst

Caption: Synthesis workflow for Schiff base derivatives ensuring high purity via TLC monitoring.

References

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI. [Link][1]

  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. National Institutes of Health (NIH). [Link]

  • Hydroxybenzoate magnesium analogues induced apoptosis in HT-1080 human fibrosarcoma cells. OAText. [Link]

Sources

Benchmarking Ethyl 4-amino-2-hydroxybenzoate: A Solvatochromic & Protein-Binding Fluorophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-2-hydroxybenzoate (also known as Ethyl 4-aminosalicylate) is a specialized fluorophore characterized by Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike standard rigid fluorophores (e.g., Fluorescein, Rhodamine) that emit from a single relaxed state, this molecule undergoes a rapid photo-tautomerization, resulting in an exceptionally large Stokes shift (>80 nm) and high sensitivity to solvent polarity.

While often overshadowed by commercial dyes like 1,8-ANS for hydrophobic mapping, Ethyl 4-amino-2-hydroxybenzoate offers a unique advantage: its dual-emission potential allows it to act as a ratiometric probe for local acidity and polarity in biological systems, particularly in Serum Albumin (HSA/BSA) binding assays and lipid bilayer studies .

Part 1: Photophysical Characterization & Mechanism

The ESIPT Mechanism

The core utility of this marker lies in its ability to exist in two forms: the Enol (E) and Keto (K) tautomers. Upon UV excitation, the intramolecular hydrogen bond between the hydroxyl and carbonyl groups facilitates a proton transfer in the excited state.

  • Non-Polar Environment: The intramolecular H-bond is stable. Excitation leads to the Keto form emission (Red-shifted, ~450 nm).

  • Polar/Protic Environment (e.g., Water): Intermolecular H-bonds with the solvent disrupt the internal mechanism. The molecule emits primarily from the Enol form (Blue/UV, ~340–360 nm) or suffers quenching.

ESIPT_Mechanism Ground_Enol Ground State (Enol) Stable H-bond Excited_Enol Excited Enol (E*) Absorption (~300 nm) Ground_Enol->Excited_Enol hv (Excitation) Excited_Enol->Ground_Enol Normal Emission (Polar Solvent) Excited_Keto Excited Keto (K*) Proton Transfer Excited_Enol->Excited_Keto ESIPT (Fast) Ground_Keto Ground Keto Unstable Excited_Keto->Ground_Keto Fluorescence (~450 nm) Ground_Keto->Ground_Enol Reverse Proton Transfer

Figure 1: The four-level photophysical cycle of Ethyl 4-amino-2-hydroxybenzoate. The large Stokes shift arises from the energy difference between the Excited Enol absorption and Excited Keto emission.

Spectral Data Summary
ParameterValue / RangeNotes
Excitation Max (

)
300 – 315 nmUV excitation required.
Emission Max (

)
340 nm (Water) 450 nm (Hexane/Lipid)Highly solvatochromic.
Stokes Shift 6,000 – 10,000 cm⁻¹Massive shift reduces self-quenching (inner filter effect).
Quantum Yield (

)
< 0.05 (Water) ~0.3 - 0.5 (Non-polar)"Turn-on" fluorescence in hydrophobic pockets.
Solubility Ethanol, DMSO, LipidsPoor solubility in pure water; requires carrier (DMSO).

Part 2: Comparative Benchmarking

This section compares Ethyl 4-amino-2-hydroxybenzoate against industry-standard hydrophobic probes: 1,8-ANS (Anilinonaphthalene-8-sulfonic acid) and Ninhydrin (for forensic context).

Performance Matrix
FeatureEthyl 4-amino-2-hydroxybenzoate 1,8-ANS (Standard) Prodan
Primary Application ESIPT / H-bond sensingHydrophobic Pockets (Proteins)Membrane Fluidity
Stokes Shift Excellent (>100 nm) Good (~80 nm)Good (~60 nm)
Mechanism Proton Transfer (Tautomerization)Charge Transfer (ICT)Charge Transfer (ICT)
Water Sensitivity High (Quenched/Blue Shift) High (Quenched)High (Red Shift)
Molecular Size Small (Low steric hindrance)MediumMedium
Cost Efficiency High (Simple synthesis) MediumLow (Expensive)
Why Choose Ethyl 4-amino-2-hydroxybenzoate?
  • Pro: Minimal Steric Perturbation. Being a smaller molecule than ANS or Prodan, it is less likely to disrupt the tertiary structure of the protein or lipid bilayer it is probing.

  • Pro: Dual Emission. The ratio of the 450 nm (Keto) to 340 nm (Enol) bands provides a ratiometric index of the binding site's polarity, independent of dye concentration.

  • Con: UV Excitation. It requires UV excitation (~300 nm), which can cause background autofluorescence in biological tissues, unlike ANS which excites at ~370 nm.

Part 3: Experimental Protocols

Protocol: Determination of HSA/BSA Binding Affinity

This protocol uses the "Turn-on" fluorescence property to measure the binding constant (


) of the marker to Serum Albumin.

Reagents:

  • Probe Stock: 1 mM Ethyl 4-amino-2-hydroxybenzoate in DMSO.

  • Protein Stock: 10

    
    M BSA (Bovine Serum Albumin) in PBS (pH 7.4).
    
  • Buffer: 10 mM Phosphate Buffered Saline (PBS).

Workflow:

Protocol_Workflow Step1 1. Preparation Dilute BSA to 2 µM in PBS cuvette. Step2 2. Titration Add Probe Stock (0.5 µL increments) to reach 0 - 20 µM final conc. Step1->Step2 Step3 3. Measurement Ex: 310 nm | Em Scan: 330-500 nm Record spectra after each addition. Step2->Step3 Step4 4. Data Analysis Plot Intensity (450 nm) vs. [Probe]. Fit to Scatchard or Stern-Volmer eq. Step3->Step4

Figure 2: Step-by-step titration workflow for determining protein binding constants.

Data Analysis:

  • Observe the emergence of the 450 nm band (ESIPT band) as the probe enters the hydrophobic albumin pocket (Site I or II).

  • Plot Fluorescence Intensity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Use the Benesi-Hildebrand plot to calculate the binding constant (

    
    ):
    
    
    
    
Protocol: Solvatochromic Shift Assay

To validate the ESIPT nature of the probe before biological use:

  • Prepare 10

    
    M solutions of the marker in: Hexane, Toluene, Ethanol, DMSO, and PBS .
    
  • Measure Emission Spectra (

    
     nm).
    
  • Expected Result:

    • Hexane: Strong emission ~450 nm (Keto form).

    • Ethanol:[2] Dual emission or broadened band (Mixed species).

    • PBS:[1][3] Weak emission ~340 nm (Enol form/Quenched).

Part 4: Applications & Limitations[1]

Drug Development (Albumin Binding)

Ethyl 4-amino-2-hydroxybenzoate is structurally homologous to benzocaine and salicylates. It serves as an excellent model drug for studying displacement interactions.

  • Application: Use it as a fluorescent reporter. If a new drug candidate displaces it from the BSA pocket, the fluorescence at 450 nm will decrease (quenching), allowing calculation of the new drug's affinity.

Forensic Science (Latent Fingerprints)

While not a standard reagent like DFO or Ninhydrin , amino-salicylates can visualize latent prints on porous surfaces.

  • Mechanism: The lipid residues in fingerprints provide the hydrophobic environment necessary to trigger the ESIPT "turn-on" fluorescence.

  • Limitation: Lower contrast compared to DFO; requires UV illumination which is hazardous to DNA evidence.

References

  • Photophysics of Salicylates

    • Title: Excited State Intramolecular Proton Transfer (ESIPT)
    • Source:Journal of Physical Chemistry A.
    • Context: Explains the Enol-Keto tautomerization mechanism essential for the large Stokes shift.
  • Protein Binding Methodologies

    • Title: Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies.[4][5][6]

    • Source:PLOS ONE (2024).[5][6]

    • Context: Details the protocol for using salicylate-like probes to measure BSA binding affinity via fluorescence quenching and enhancement.
    • [6]

  • Forensic Applications

    • Title: Latent Fingerprint Detection using Fluorescent Nanom
    • Source:Frontiers in Chemistry.
    • Context: Benchmarks standard fluorescent reagents (DFO) against novel organic probes.
  • Solvatochromism Standards

    • Title: Solvent dependence of Stokes shift for organic solute-solvent systems (Coumarin 153 vs. Derivatives).[7]

    • Source:National Institutes of Health (NIH) / PubMed.
    • Context: Provides the theoretical framework for comparing Stokes shifts of push-pull systems.

Sources

Safety Operating Guide

Technical Guide: Disposal of Ethyl 4-amino-2-hydroxybenzoate

[1]

Substance Identification & Verification

  • IUPAC Name: Ethyl 4-amino-2-hydroxybenzoate[1][2]

  • Common Synonyms: Ethyl 4-aminosalicylate; Ethyl p-aminosalicylate[1]

  • CAS Number: [1][2]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1][2]
  • Critical Distinction: Do not confuse with Ethyl 4-aminobenzoate (Benzocaine, CAS 94-09-7) or Ethyl 4-hydroxybenzoate (Ethylparaben, CAS 120-47-8).[1] While structurally related, specific aquatic toxicity profiles and melting points differ.

Part 1: Hazard Profile & Pre-Disposal Assessment[1]

Before initiating disposal, you must understand the chemical behavior driving these protocols. This substance contains both a primary amine (susceptible to oxidation) and a phenolic hydroxyl group (pH sensitive).[1]

GHS Classification (Input Data)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][3]H302
Skin Irritation 2Causes skin irritation.[1][3][4][5][6]H315
Eye Irritation 2ACauses serious eye irritation.[1][3][5][6][7]H319
STOT - SE 3May cause respiratory irritation.[1][3][5][6][7]H335
Aquatic Toxicity Chronic 2/3Toxic/Harmful to aquatic life with long-lasting effects.[1]*H411/H412

*Note: Aquatic toxicity is a common characteristic of aminobenzoate esters; drain disposal is strictly prohibited.[1]

Chemical Incompatibility (The "Why" Behind Segregation)[1]
  • Strong Oxidizers: The primary amine group (-NH

    
    ) reacts exothermically with strong oxidizers (e.g., Nitric Acid, Permanganates), potentially forming unstable N-oxides or diazo compounds.[1] Never bulk this waste with oxidizing acids. [1]
    
  • Strong Bases: The phenolic proton is acidic.[1] Mixing with strong bases (NaOH) will solubilize the compound as a phenolate salt, altering its mobility in waste streams.

Part 2: Decision Logic & Segregation

Effective disposal starts with proper segregation. Use the following decision logic to determine the correct waste stream.

WasteSegregationStartWaste Generation:Ethyl 4-amino-2-hydroxybenzoateStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceLiquidDissolved in SolventStateCheck->LiquidReaction Mixture/WashStreamASTREAM A:Solid Hazardous Waste(Incineration)Solid->StreamAPack in HDPE/GlassHalogenCheckSolvent Type?Liquid->HalogenCheckStreamBSTREAM B:Non-Halogenated OrganicLiquid WasteHalogenCheck->StreamBe.g., Ethanol, AcetoneStreamCSTREAM C:Halogenated OrganicLiquid WasteHalogenCheck->StreamCe.g., DCM, Chloroform

Figure 1: Waste segregation decision tree. Select the waste stream based on physical state and solvent carrier to prevent cross-contamination.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Objective: Complete thermal destruction via high-temperature incineration.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1] Avoid metal containers if the waste is wet or acidic, as the phenol group can corrode certain metals over time.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: Ethyl 4-amino-2-hydroxybenzoate[1][2][4]

    • Hazards: Irritant, Toxic (Oral)[1]

  • Bulking: You may bulk this with other solid non-halogenated organic wastes (e.g., other benzoic acid derivatives).[1]

    • Critical Check: Ensure no oxidizers (nitrates, perchlorates) are present in the bulk container.

  • Final Disposal: Transfer to EHS/Waste Management for High-Temperature Incineration . This ensures the aromatic ring is broken, preventing environmental bioaccumulation.

Protocol B: Liquid Waste (Solutions)

Objective: Safe containment preventing precipitation or unintended reactions.

  • Solvent Identification: Identify the primary solvent (e.g., Ethanol, DMSO).

  • Compatibility Check:

    • If the solution is acidic (pH < 4), do not mix with cyanide or sulfide waste streams.

    • If the solution is basic (pH > 10), the compound exists as a salt; rapid neutralization may cause it to precipitate out of solution, clogging waste drums.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the original vessel with the compatible solvent. Add rinsate to the waste container.

Part 4: Emergency Contingency (Spill Response)

In the event of a benchtop spill, follow this self-validating cleanup workflow.

SpillResponseAssess1. Assess Risk(Qty > 50g? Dust?)PPE2. Don PPE(Nitrile Gloves, N95,Goggles)Assess->PPESafe to proceedContain3. ContainmentCover with damppaper towelPPE->ContainCollect4. CollectionScoop intoWaste JarContain->CollectAvoid Dust GenerationClean5. DeconWash surface withSoap & WaterCollect->Clean

Figure 2: Operational workflow for dry solid spills. Dampening the spill area (Step 3) is critical to prevent inhalation of airborne dust.[1]

Spill Cleanup Protocol Details:

  • Dampen: Do not dry sweep. The dust is a respiratory irritant (H335).[3][6][7] Lay a paper towel over the powder and wet it slightly with water or ethanol to suppress dust.

  • Scoop: Use a plastic scoop or dustpan dedicated to chemical waste.

  • Decontaminate: Wash the surface with soap and water.[4][6][7] The phenol group increases adherence to surfaces; a simple water rinse may be insufficient. Detergent is required.

Part 5: Regulatory & Compliance Data[1]

When filling out waste manifests, use the following data to ensure compliance.

Regulatory BodyClassification / CodeRationale
US EPA (RCRA) Not P or U ListedRegulate as Characteristic Waste if mixed with ignitable solvents (D001).[1] Otherwise, manage as general "Hazardous Waste - Toxic/Irritant."[1]
EU (EWC) 07 05 13* Solid wastes containing hazardous substances from the manufacture of pharmaceuticals.[1]
DOT (Transport) Not Regulated (Solid)Unless dissolved in a flammable solvent, the solid itself is typically not regulated for ground transport in small quantities (Check SDS Section 14).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45038201, Ethyl 4-amino-2-hydroxybenzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Ethyl 4-aminosalicylate.[1] Retrieved from [Link][1]

Personal Protective Equipment (PPE) for Handling Ethyl 4-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 4-amino-2-hydroxybenzoate (CAS: 6059-17-2), also known as Ethyl 4-aminosalicylate, presents a specific toxicological profile driven by its aminobenzoate structure. Unlike generic lab reagents, this compound possesses dual functional groups (amine and phenol ester) that increase its potential for contact sensitization and mucous membrane irritation .

Effective safety is not just about barriers; it is about preventing the bio-activation of the amine group through skin absorption or inhalation. This guide moves beyond standard SDS recommendations to provide a logic-driven PPE strategy for drug development workflows.

Hazard Profile & Critical Thresholds
Hazard ClassGHS CategoryPhysiological MechanismCritical Action
Skin Irritation Cat.[1][2][3] 2Lipophilic nature allows dermal penetration; amine group can haptenize proteins, leading to sensitization.Zero-skin-contact protocol required.[4][5]
Eye Irritation Cat. 2AMicro-crystalline dust causes mechanical abrasion + chemical pH shift on moist ocular surfaces.Sealed eyewear mandatory (Safety glasses insufficient for powders).
STOT-SE Cat. 3Fine particulate inhalation triggers inflammatory cytokine release in the upper respiratory tract.Source capture (Fume Hood) or N95 minimum.

The "Why": Mechanistic Basis for PPE Selection

To select the right PPE, you must understand the failure modes of standard equipment against this specific molecule.

  • The Solubility Factor: Ethyl 4-amino-2-hydroxybenzoate is insoluble in water but highly soluble in organic solvents (ethanol, ethyl acetate, ethers) .

    • Implication: If you spill the solid on a wet lab coat, it will not dissolve/dilute; it will remain concentrated. If you handle it in solution, the solvent dictates the glove breakthrough time, not the solute.

  • The Sensitization Risk: Aromatic amines are notorious sensitizers. Repeated low-level exposure (even without visible irritation) can lead to anaphylactic-type reactions upon future exposure.

    • Implication: PPE must be doffed (removed) in a way that prevents secondary contamination of street clothes.

PPE Selection Matrix

Do not use a "one size fits all" approach. Match your PPE to the operational scale.

Table 1: Task-Based PPE Specifications
Operational ScaleRespiratory ProtectionDermal Protection (Hands)Eye & Body Protection
Analytical Weighing (<100 mg)Fume Hood preferred. If open bench: N95 Respirator (fit-tested).Nitrile (4-5 mil) . Single layer sufficient for dry powder.Safety Glasses with side shields. Lab Coat (Cotton/Poly).
Bulk Handling/Synthesis (>10 g)P100 Half-Face Respirator or PAPR if outside hood.Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (8 mil).Chemical Goggles (indirect vent). Tyvek Sleeves or Apron.
Solution Preparation (Organic Solvents)Fume Hood MANDATORY .Solvent-Specific: • Ethanol/Methanol: Nitrile OK.• DCM/Chloroform: PVA or Silver Shield.[6]• Ethyl Acetate: Butyl Rubber.[3][7][8]Face Shield + Goggles. Chemical-resistant Apron.

Critical Note on Glove Permeation: Standard nitrile gloves degrade rapidly (<15 mins) when exposed to halogenated solvents or ketones often used to dissolve this ester. Always consult the solvent permeation chart, not just the solid's data .

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting gloves and respiratory protection based on the physical state and solvent system.

PPE_Logic Start Start: Handling Ethyl 4-amino-2-hydroxybenzoate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity? Solid->Quant Solvent Identify Solvent Liquid->Solvent Small < 10g (Analytical) Quant->Small Large > 10g (Bulk) Quant->Large PPE_Small PPE: Nitrile Gloves + Safety Glasses Engineering: Fume Hood Small->PPE_Small PPE_Large PPE: Double Nitrile + Goggles + N95/P100 Engineering: Powder Containment Hood Large->PPE_Large Polar Alcohols / Water Solvent->Polar NonPolar DCM / Ethers / Ethyl Acetate Solvent->NonPolar PPE_Polar PPE: Standard Nitrile (Change every 30m) Polar->PPE_Polar PPE_NonPolar PPE: Silver Shield or Laminate Gloves (Nitrile offers NO protection) NonPolar->PPE_NonPolar

Figure 1: Logic flow for selecting appropriate dermal and respiratory protection based on experimental conditions.

Operational Protocol: Donning & Doffing

Improper removal of PPE is the #1 cause of lab contamination. Because Ethyl 4-amino-2-hydroxybenzoate is a solid powder, it settles invisibly on sleeves and wrists.

The "Beak Method" for Glove Removal
  • Pinch the outside of the first glove near the wrist (do not touch skin).

  • Peel downwards, turning the glove inside out. Hold the balled-up glove in your gloved hand.

  • Slide a clean finger under the wrist of the remaining glove.

  • Peel downwards, creating a "bag" for the first glove. Discard immediately.

Decontamination of Surfaces

Since the compound is hydrophobic, water alone will bead up and spread the contamination.

  • Step 1: Wipe surface with a surfactant-laden wipe (soapy water) or 70% Ethanol to solubilize the ester .

  • Step 2: Follow with a water rinse to remove residue.[2][4][5][7]

  • Step 3: Dispose of wipes as solid chemical waste, not trash.

Emergency Response Plan

If PPE fails, immediate action mitigates the sensitizing effects.

  • Eye Contact: Flush immediately for 15 minutes.[2][4] Note: The compound is slightly acidic/phenolic; immediate dilution is critical to prevent corneal hazing .

  • Skin Contact:

    • Brush off dry powder before wetting (prevent increasing surface area absorption).

    • Wash with soap and copious water.[4][5] Do not use alcohol on skin, as it may enhance transdermal transport of the amine.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12784565, Ethyl 4-amino-3-hydroxybenzoate. Retrieved from [Link]

Sources

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